1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHVGAGWJTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
This guide provides a comprehensive technical overview for the synthesis and characterization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and agents targeting protein-protein interactions.[1] The introduction of a carbonitrile group at the 6-position can serve as a valuable synthetic handle for further functionalization or as a key interacting moiety with biological targets.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the proposed synthetic strategy and analytical validation.
Strategic Approach to Synthesis
A direct, one-pot synthesis of this compound is not well-documented in publicly available literature. Therefore, a robust and logical multi-step synthetic approach is proposed, leveraging established transformations on the pyrazolo[4,3-b]pyridine core. The most viable strategy involves the synthesis of a halogenated precursor, specifically 6-bromo-1H-pyrazolo[4,3-b]pyridine, followed by a palladium-catalyzed cyanation reaction.
The rationale for this approach is threefold:
-
Precursor Accessibility: Halogenated pyridines and their fused heterocyclic analogues are common and readily preparable intermediates in organic synthesis. The synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives has been reported, indicating the feasibility of obtaining the necessary precursor.[2][3]
-
Reliability of Cyanation: Palladium-catalyzed cyanation of aryl and heteroaryl halides is a well-established and high-yielding transformation. This method offers excellent functional group tolerance and is generally preferred over older methods using more toxic cyanide salts.
-
Modularity: This two-step approach is modular, allowing for the potential synthesis of various 6-substituted analogues by simply changing the nucleophile in the final step.
The overall synthetic workflow is depicted below:
References
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a recognized bioisostere of purines, rendering it a privileged structure for interacting with various biological targets, particularly protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, and critical physicochemical parameters such as solubility, lipophilicity, and ionization. A thorough understanding of these properties is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles. This guide integrates theoretical principles with established experimental protocols, providing a robust framework for the characterization of this and similar novel chemical entities.
Introduction: The Significance of the Pyrazolopyridine Scaffold
The 1H-Pyrazolo[4,3-b]pyridine core is a key pharmacophore in modern drug discovery. Its structural resemblance to endogenous purines allows for competitive binding to the ATP-binding sites of numerous kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases. The strategic incorporation of a carbonitrile moiety at the 6-position of this scaffold can significantly modulate its electronic properties, hydrogen bonding potential, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A precise characterization of the physicochemical properties of this compound is therefore a critical step in the rational design and development of targeted therapeutics.
Synthesis and Structural Elucidation
The synthesis of substituted pyrazolo[4,3-b]pyridines can be achieved through various synthetic routes, often involving the construction of the pyrazole ring onto a pre-functionalized pyridine or vice versa. A plausible synthetic approach for this compound would involve the cyclization of a suitably substituted aminopyrazole with a pyridine precursor bearing a nitrile group.
Illustrative Synthetic Pathway:
Caption: General Synthetic Workflow for Pyrazolo[4,3-b]pyridines.
Structural Characterization:
The unambiguous identification of this compound relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts and coupling constants of these protons would provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the nitrile carbon at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio for the molecular ion.[1]
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological fate.[2][3] For this compound, the following properties are of paramount importance.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method of Determination | Significance in Drug Discovery |
| Molecular Formula | C₇H₄N₄ | - | Defines the elemental composition. |
| Molecular Weight | 144.13 g/mol [4] | Mass Spectrometry | Influences diffusion and transport across membranes. |
| Melting Point (°C) | Not available | Differential Scanning Calorimetry (DSC) | Indicator of purity and lattice energy. |
| Aqueous Solubility | Not available | Shake-Flask Method | Affects dissolution and bioavailability. |
| pKa | Not available | Potentiometric Titration | Determines the ionization state at physiological pH, impacting solubility and permeability. |
| LogP | Not available | HPLC-based Method | Measures lipophilicity, which influences membrane permeability and protein binding. |
| Polar Surface Area (PSA) | Not available | Computational | Predicts transport properties and blood-brain barrier penetration. |
Experimental Protocols for Physicochemical Characterization
The following section details the established experimental protocols for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds, including those with low solubility.[5]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and solid states.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility Determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7][8]
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or acetonitrile if solubility is low). The ionic strength of the solution is maintained with a background electrolyte (e.g., KCl).[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
Determination of Lipophilicity (LogP) by HPLC
HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).[2][3][9][10][11]
Protocol:
-
Column and Mobile Phase Selection: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values.
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The LogP of the target compound is calculated from its retention time using the calibration curve.
Caption: HPLC-based Workflow for LogP Determination.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and assessing the purity of a crystalline solid.[12][13]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan.
-
Thermal Scan: The sample and a reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can be calculated from the area under the peak.
Conclusion and Future Directions
This technical guide has outlined the critical physicochemical properties of this compound and provided a framework of established experimental protocols for their determination. While specific experimental data for this compound is not yet widely published, the methodologies described herein offer a clear path for its comprehensive characterization. The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and early assessment of the physicochemical properties of new analogs, such as the title compound, are indispensable for accelerating the translation of promising molecules from the laboratory to the clinic. Future work should focus on the experimental determination of the properties outlined in this guide to build a complete profile of this compound and to further inform structure-activity and structure-property relationship studies within this important class of compounds.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
"1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile CAS number and structure"
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-b]pyridine core is recognized as a privileged scaffold, particularly in the development of kinase inhibitors for targeted cancer therapy. This document details the fundamental physicochemical properties, a proposed synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery, grounded in the established pharmacology of analogous structures.
Core Compound Identification and Physicochemical Properties
This compound is a fused bicyclic heterocycle. The fusion of a pyrazole and a pyridine ring creates a scaffold that acts as a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of various kinases.[1]
| Property | Value | Source |
| CAS Number | 1352395-13-1 | [2] |
| Molecular Formula | C₇H₄N₄ | [2] |
| Molecular Weight | 144.13 g/mol | [2] |
| SMILES | C1=C(C=NC2=C1NN=C2)C#N | [2] |
| Appearance | Predicted: White to off-white solid | - |
| Storage | Sealed in dry, 2-8°C | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of pyrazole and pyridine rings results in a class of compounds known as pyrazolopyridines. These scaffolds are of immense interest to medicinal chemists due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. This resemblance allows pyrazolopyridine derivatives to act as mimetics of adenine, competitively binding to the ATP-pocket in kinases.[1] This "hinge-binding" capability is a cornerstone of modern targeted cancer therapy.
The pyrazolo[4,3-b]pyridine isomer, in particular, has been incorporated into numerous potent and selective kinase inhibitors.[1][3] The nitrogen atoms of the bicyclic core can form critical hydrogen bonds with the kinase hinge region, while substitutions at various positions on the ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrile group at the 6-position of the target molecule is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially influencing binding affinity and metabolic stability.
Proposed Synthesis of this compound
A plausible retrosynthetic analysis suggests that a key disconnection can be made at the N-N bond of the pyrazole ring, leading back to a 2-hydrazinopyridine precursor, which can be derived from a more common 2-halopyridine.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol (Proposed)
This proposed multi-step synthesis is designed for efficiency and relies on common, well-documented chemical transformations.
Step 1: Synthesis of 2-Hydrazinyl-5-cyanopyridine
-
Rationale: The initial step involves the conversion of a commercially available 2-halopyridine into a hydrazine derivative. 2-Chloro-5-cyanopyridine is an ideal starting material due to the reactivity of the chlorine atom towards nucleophilic aromatic substitution. Hydrazine hydrate is a potent nucleophile for this transformation.
-
Procedure:
-
To a solution of 2-chloro-5-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-hydrazinyl-5-cyanopyridine.
-
Step 2: Cyclization to form this compound
-
Rationale: This step involves an intramolecular cyclization to form the fused pyrazole ring. Formic acid serves as a source of the single carbon atom required to complete the pyrazole ring and also acts as the reaction solvent and catalyst.
-
Procedure:
-
Dissolve 2-hydrazinyl-5-cyanopyridine (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford this compound.
-
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound have been published. However, based on the known spectral data of analogous pyrazolopyridines and the principles of NMR and IR spectroscopy, a reliable prediction of its characteristic spectral features can be made.[5]
| Technique | Predicted Data |
| ¹H NMR | δ ~13.5-14.5 (br s, 1H, N-H), ~9.0 (s, 1H, Ar-H), ~8.5 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H) |
| ¹³C NMR | δ ~160, ~150, ~145, ~135, ~120, ~117 (CN), ~110 |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2230-2210 (C≡N stretch), ~1600-1450 (Ar C=C and C=N stretch) |
| MS (ESI) | m/z: 145.05 [M+H]⁺, 167.03 [M+Na]⁺ |
-
¹H NMR Rationale: The N-H proton of the pyrazole ring is expected to be significantly downfield and broad due to hydrogen bonding and quadrupole broadening. The aromatic protons will appear in the aromatic region, with their exact shifts and coupling constants determined by the electronic environment. The proton on the pyrazole ring is anticipated to be a singlet, while the two protons on the pyridine ring will likely appear as doublets.
-
IR Rationale: The most characteristic peak will be the sharp, strong absorption of the nitrile (C≡N) group, expected around 2230-2210 cm⁻¹.[6][7][8] Aromatic C-H and ring stretching vibrations will also be present.
-
MS Rationale: In electrospray ionization mass spectrometry, the molecule is expected to be readily protonated, giving a strong [M+H]⁺ signal at m/z 145. The fragmentation pattern would likely involve the loss of HCN from the pyrazole ring.[2][9][10][11]
Potential Applications in Drug Discovery
The 1H-Pyrazolo[4,3-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, inhibitors of specific kinases are a major focus of modern oncology drug development.
Caption: Pharmacophore model for pyrazolopyridine kinase inhibitors.
This compound, as a derivative of this scaffold, is a promising candidate for development as a kinase inhibitor. The core structure provides the necessary hydrogen bonding interactions with the kinase hinge region, while the nitrile group can be exploited to enhance binding or modulate physicochemical properties. It is a valuable starting point for library synthesis to explore structure-activity relationships (SAR) against a panel of cancer-relevant kinases.
Safety Information
While specific toxicity data for this compound is not available, related pyrazolopyridine compounds may have the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be employed when handling this compound.
Conclusion
This compound is a molecule of high potential in the field of medicinal chemistry. Its structural features, rooted in the privileged pyrazolopyridine scaffold, make it an attractive candidate for the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and a framework for its characterization and future investigation. As the quest for more selective and potent targeted therapies continues, compounds such as this will undoubtedly play a crucial role in the discovery of next-generation medicines.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile: A Technical Guide for Researchers
Foreword: Unveiling the Spectroscopic Signature of a Promising Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrazolopyridine core stands as a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a molecule of increasing interest due to its unique electronic and structural features, which make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuanced spectroscopic signature of this molecule is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities.
This guide is structured to provide not just the data, but also the underlying scientific principles and experimental considerations. By delving into the causality behind spectroscopic observations, we aim to equip the reader with the expertise to confidently handle and interpret the spectral data of this important heterocyclic compound.
Molecular Structure and its Spectroscopic Implications
The molecular structure of this compound, a fused bicyclic heteroaromatic system, dictates its characteristic spectroscopic properties. The fusion of a pyrazole ring and a pyridine ring, further functionalized with a carbonitrile group, creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.
Figure 1. 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its atomic connectivity and electronic environment.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR experiment begins with meticulous sample preparation and instrument setup.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to solubilize a wide range of compounds and to observe exchangeable protons like the N-H proton.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup (for a standard 500 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Analysis: Predicted Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| N-H | > 13.0 | br s | The acidic proton on the pyrazole nitrogen is typically downfield and often broad due to exchange. |
| H3 | 8.3 - 8.5 | s | This proton is on the pyrazole ring, adjacent to a nitrogen atom, leading to a downfield shift. |
| H4 | 8.6 - 8.8 | d | This proton is on the pyridine ring and is influenced by the adjacent nitrogen and the fused pyrazole ring. |
| H5 | 7.8 - 8.0 | d | This proton is on the pyridine ring, coupled to H4. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) between H4 and H5 are expected to be in the range of 4-5 Hz.
¹³C NMR Spectral Analysis: Predicted Chemical Shifts
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C3 | 130 - 135 | Aromatic carbon in the pyrazole ring. |
| C3a | 145 - 150 | Bridgehead carbon at the fusion of the two rings. |
| C4 | 148 - 152 | Aromatic carbon in the pyridine ring adjacent to nitrogen. |
| C5 | 115 - 120 | Aromatic carbon in the pyridine ring. |
| C6 | 105 - 110 | Carbon bearing the nitrile group, significantly shielded. |
| C7a | 140 - 145 | Bridgehead carbon at the fusion of the two rings. |
| CN | 117 - 120 | Carbon of the nitrile functional group. |
Note: These are predicted values based on known substituent effects and data from related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, and aromatic C-H and C=C/C=N bonds.
Experimental Protocol: Solid-State IR Analysis
Step-by-Step Protocol (using KBr pellet method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
IR Spectral Analysis: Key Vibrational Frequencies
Experimental data for a closely related compound, designated as this compound (7b) in a now-retracted publication, provides valuable insight.[1] While exercising caution due to the retraction, the reported IR data aligns with theoretical expectations for this structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3422 | Medium | N-H stretching vibration of the pyrazole ring.[1] |
| ~3029 | Medium-Weak | Aromatic C-H stretching vibrations.[1] |
| ~2216 | Strong | C≡N stretching vibration of the nitrile group.[1] |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings. |
The strong absorption at ~2216 cm⁻¹ is a definitive indicator of the nitrile functional group.[1] The N-H stretch is also a key feature, confirming the presence of the 1H-pyrazole tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Experimental Protocol: Electrospray Ionization (ESI)
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Mass Spectrum Analysis: Expected Fragmentation
The molecular weight of this compound (C₇H₄N₄) is 144.13 g/mol . In a positive ion ESI-MS experiment, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 145.
Expected Fragmentation Pathways:
The fragmentation of the pyrazolopyridine core often involves the loss of small, stable neutral molecules.
Figure 2. Plausible fragmentation pathways for [M+H]⁺ of this compound.
The primary fragmentation is likely the loss of hydrogen cyanide (HCN) from either the pyrazole ring or the nitrile group, leading to a fragment ion at m/z 118. Another possible fragmentation is the loss of a nitrogen molecule (N₂) from the pyrazole ring, resulting in an ion at m/z 117.
Conclusion: A Consolidated Spectroscopic Portrait
This technical guide has provided a comprehensive overview of the expected and reported spectroscopic data for this compound. By integrating predicted NMR data, available IR data, and anticipated mass spectrometric fragmentation, we have constructed a detailed spectroscopic profile of this important molecule. The provided experimental protocols and the rationale behind the spectral interpretations are intended to serve as a valuable resource for researchers in the field. As with any scientific endeavor, the direct acquisition of a complete set of high-resolution spectroscopic data for this compound will be invaluable and will serve to further refine the understanding presented herein.
References
The Emerging Therapeutic Potential of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to purines and its consequent ability to interact with a wide array of biological targets, most notably protein kinases. Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a promising framework for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives, with a particular focus on the potential of 6-carbonitrile substituted analogs. While public domain data on the 6-carbonitrile derivatives is nascent, this document synthesizes findings from closely related analogs to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their anticancer activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights, to empower the design and evaluation of next-generation inhibitors.
Introduction: The 1H-Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Oncology
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a heterocyclic system that has garnered significant attention in drug discovery due to its bioisosteric relationship with endogenous purines. This structural mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding sites of numerous protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
While the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively studied, recent research has illuminated the therapeutic promise of the 1H-pyrazolo[4,3-b]pyridine scaffold.[2] The strategic placement of nitrogen atoms in this isomer offers a unique vector for molecular interactions within the kinase hinge region, a critical determinant of inhibitor potency and selectivity. The introduction of a carbonitrile group at the 6-position is a rational design strategy to enhance target engagement through potent hydrogen bonding and favorable electronic properties. This guide will explore the known biological activities of this scaffold, with a focus on its potential as a kinase inhibitor in oncology.
Anticancer Activity: Targeting Key Kinases in Hematological Malignancies and Solid Tumors
Recent groundbreaking work has identified 6-substituted 1H-pyrazolo[4,3-b]pyridine derivatives as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[2] This dual-targeting mechanism is of significant therapeutic interest, as both FLT3 and CDK4 are implicated in the pathogenesis of various cancers.
Dual FLT3/CDK4 Inhibition: A Synergistic Approach
-
FMS-like Tyrosine Kinase-3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.
-
Cyclin-Dependent Kinase 4 (CDK4): CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle. Hyperactivation of the CDK4/cyclin D pathway is a common event in many cancers, leading to uncontrolled cell proliferation.
A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives has demonstrated potent inhibitory activity against both FLT3 and CDK4.[2] The optimized compound from this series, 23k , exhibited impressive low nanomolar IC50 values of 11 nM and 7 nM for FLT3 and CDK4, respectively.[2] Furthermore, in a xenograft tumor model using the MV4-11 cell line (which harbors an FLT3-ITD mutation), compound 23k demonstrated a significant tumor growth inhibition of 67% at a dose of 200 mg/kg, highlighting its potential as an in vivo antitumor agent.[2]
Signaling Pathway Modulation
The dual inhibition of FLT3 and CDK4 by 1H-pyrazolo[4,3-b]pyridine derivatives leads to a multi-pronged attack on cancer cell proliferation and survival. Inhibition of FLT3 blocks downstream signaling pathways crucial for leukemic cell growth, while CDK4 inhibition induces cell cycle arrest at the G1/S checkpoint.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 1H-pyrazolo[4,3-b]pyridine-6-carbonitrile scaffold is yet to be established, analysis of the related 6-(pyrimidin-4-yl) derivatives provides valuable preliminary insights. The exploration of different substituents on the pyrimidine ring and the pyrazole nitrogen has revealed key structural features that govern inhibitory potency and selectivity.[2]
Table 1: Hypothetical SAR Summary for 1H-Pyrazolo[4,3-b]pyridine Derivatives
| Position | Modification | Effect on Activity | Rationale |
| N1 (Pyrazole) | Small alkyl groups (e.g., methyl) | Generally well-tolerated | Occupies a small hydrophobic pocket in the kinase active site. |
| Bulky aromatic groups | May decrease activity | Potential for steric hindrance, depending on the target kinase. | |
| C3 | Hydrogen or small hydrophobic groups | Often optimal for kinase hinge binding | Avoids steric clashes in the ATP-binding pocket. |
| C6 | Carbonitrile (Hypothesized) | Potentially enhances activity | Acts as a strong hydrogen bond acceptor, interacting with key residues in the kinase hinge region. |
| Pyrimidinyl group | Potent dual FLT3/CDK4 inhibition observed | Provides multiple points for hydrogen bonding and favorable hydrophobic interactions. |
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of novel this compound derivatives.
General Synthesis Workflow
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives can be achieved through various synthetic routes, often involving the construction of the pyridine ring onto a pre-formed pyrazole or vice versa.[3] A general workflow for the synthesis of 6-substituted analogs is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against target kinases (e.g., FLT3, CDK4).
Materials:
-
Recombinant human kinase (e.g., FLT3, CDK4/Cyclin D1)
-
Kinase substrate (e.g., specific peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11 for FLT3-mutated AML, MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Rb, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression levels.
Future Directions and Conclusion
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential in oncology. The promising dual FLT3/CDK4 inhibitory activity of 6-substituted derivatives underscores the value of this heterocyclic core. The introduction of a 6-carbonitrile moiety is a logical next step in the optimization of this scaffold, with the potential to enhance potency through targeted hydrogen bonding interactions.
Further research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening against a broad panel of kinases to determine their selectivity profile, in-depth investigation of their mechanism of action, and evaluation in relevant preclinical cancer models. The insights gained from such studies will be instrumental in advancing this promising class of compounds towards clinical development. This technical guide provides the foundational knowledge and experimental framework to embark on this exciting area of drug discovery.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting Potential of the 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Scaffold
Abstract
The 1H-pyrazolo[4,3-b]pyridine ring system, a privileged heterocyclic scaffold, represents a focal point in contemporary medicinal chemistry due to its structural similarity to purine bases. This guide provides an in-depth technical analysis of the therapeutic potential derived from the 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile core. We will dissect the rationale and methodologies for targeting critical pathways in oncology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized perspective on target selection, mechanistic validation, and experimental design grounded in current scientific literature. We will explore the scaffold's utility in developing inhibitors for key protein kinases, such as TANK-Binding Kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK), as well as its potential in disrupting protein-protein interactions like the PD-1/PD-L1 immune checkpoint.
Introduction: The Pyrazolopyridine Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles. These structures are of significant interest to medicinal chemists because they are bioisosteres of purines, allowing them to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] The 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied, with numerous derivatives identified as potent kinase inhibitors.[2][3][4] This guide, however, will focus on the therapeutic avenues for the this compound core and its close analogs, leveraging insights from the broader pyrazolopyridine class.
The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] The carbonitrile group at the 6-position can serve as a key interaction point or a synthetic handle for further chemical modification. Our exploration will focus on three distinct and high-impact therapeutic targeting strategies: inhibition of non-receptor serine/threonine kinases (TBK1), receptor tyrosine kinases (ALK), and the disruption of immune checkpoint protein-protein interactions (PD-1/PD-L1).
Potential Therapeutic Target Class I: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. The pyrazolopyridine scaffold is particularly adept at targeting the ATP-binding pocket of these enzymes.
Target Profile: TANK-Binding Kinase 1 (TBK1)
2.1.1. Biological Rationale
TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in innate immunity, inflammation, autophagy, and oncogenesis.[5][6] It acts as a central node in signaling pathways initiated by Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of type I interferons.[5] In oncology, TBK1 has emerged as a significant target. It is implicated in promoting cell survival and proliferation in certain cancers, particularly those driven by KRAS mutations. Therefore, potent and selective TBK1 inhibitors are highly sought after for both cancer and autoimmune disease therapies.[5][6]
2.1.2. Mechanism of Inhibition by Pyrazolopyridine Derivatives
Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as highly potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[5][6] Molecular docking studies suggest that these compounds bind to the ATP-binding site of TBK1. Key interactions often involve hydrogen bonding between the pyrazole NH group and the kinase hinge region, a common binding motif for kinase inhibitors.[2] The substituents on the pyrazolopyridine core can then be optimized to form additional interactions, enhancing both potency and selectivity.[5]
2.1.3. Signaling Pathway
The inhibition of TBK1 blocks the phosphorylation and subsequent nuclear translocation of interferon regulatory factors (IRF3/7), thereby preventing the expression of type I interferons and other inflammatory genes.
Caption: TBK1 signaling pathway and point of inhibition.
Target Profile: Anaplastic Lymphoma Kinase (ALK)
2.2.1. Biological Rationale
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion oncogene), acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[7][8] The resulting fusion protein has ligand-independent kinase activity, leading to the activation of downstream pathways that promote cell proliferation and survival. Consequently, ALK is a clinically validated and highly attractive target for cancer therapy.[8] A significant challenge in ALK-targeted therapy is the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, which necessitates the development of next-generation inhibitors.[7]
2.2.2. Mechanism of Inhibition by Pyrazolopyridine Derivatives
1H-pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant ALK.[7][8] These compounds are designed to fit into the ATP-binding pocket of the ALK kinase domain. Structure-activity relationship (SAR) studies have demonstrated that the pyrazolopyridine core establishes crucial hydrogen bonds with the hinge region of ALK. The development of these inhibitors often focuses on optimizing substituents to overcome the steric hindrance introduced by resistance mutations like L1196M, thereby restoring potent inhibitory activity.[7]
2.2.3. Signaling Pathway
Inhibition of the ALK fusion protein prevents the autophosphorylation and subsequent activation of key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Caption: ALK fusion protein signaling and point of inhibition.
Potential Therapeutic Target Class II: Protein-Protein Interaction (PPI)
Beyond enzymatic inhibition, heterocyclic scaffolds can be designed to disrupt protein-protein interactions (PPIs) that are crucial for disease progression.
Target Profile: PD-1/PD-L1 Immune Checkpoint
3.1.1. Biological Rationale
The interaction between Programmed Cell Death Protein 1 (PD-1), expressed on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a major immune checkpoint pathway.[9] This interaction delivers an inhibitory signal to the T-cell, leading to immune suppression and allowing tumors to evade immune destruction. Blocking the PD-1/PD-L1 interaction with therapeutic agents can restore anti-tumor immunity and has revolutionized cancer treatment. While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.[9]
3.1.2. Mechanism of Inhibition by Pyrazolopyridine Derivatives
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been designed as the first small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[9] Unlike kinase inhibitors that target an active site, these molecules are designed to bind to the surface of PD-L1, inducing its dimerization and subsequent internalization, thereby preventing it from engaging with PD-1. One potent derivative, D38, was identified with a nanomolar IC50 value in a biochemical assay.[9] This demonstrates the scaffold's adaptability to target surface interfaces involved in PPIs.
Caption: The PD-1/PD-L1 immune checkpoint and its disruption.
Experimental Validation Workflows
Validating the therapeutic potential of compounds based on the this compound scaffold requires a multi-tiered, self-validating experimental approach.
Workflow for Kinase Target Validation
The process begins with biochemical assays to confirm direct enzyme inhibition and progresses to cell-based assays to verify target engagement and downstream pathway modulation in a physiological context.
Caption: Experimental workflow for kinase inhibitor validation.
4.1.1. Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (bound to a biotinylated peptide) are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and generating a FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test compound (this compound derivative) in DMSO.
-
In a 384-well assay plate, add the test compound, recombinant kinase (e.g., TBK1 or ALK), and the biotinylated substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (europium-labeled antibody and streptavidin-APC). Incubate in the dark for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
-
-
Causality: This step is critical to confirm that the compound directly inhibits the enzymatic activity of the purified kinase, independent of any cellular factors. It establishes the intrinsic potency of the molecule.
4.1.2. Protocol: Western Blot for Downstream Pathway Inhibition
-
Principle: This technique measures the levels of a specific phosphorylated protein to determine if the kinase inhibitor is functional within the cell.
-
Procedure:
-
Culture appropriate cancer cells (e.g., H2228 cells for ALK) in 6-well plates.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total ALK) and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Causality: This experiment validates that the compound inhibits the target kinase in situ, leading to a measurable decrease in the phosphorylation of its known downstream substrates. This directly links target engagement to a functional biological consequence within the relevant signaling pathway.
Summary of Quantitative Data
The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against the discussed targets, drawn from the literature. This data provides a benchmark for the potency that can be achieved with this scaffold.
| Scaffold | Target | Compound Example | Reported IC50 | Cell Line (for cellular activity) | Reference |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 nM | A172, U87MG | [5] |
| 1H-pyrazolo[3,4-b]pyridine | ALK (L1196M) | Compound 10g | <0.5 nM | H2228 | [8] |
| 1-methyl-1H-pyrazolo[4,3-b]pyridine | PD-1/PD-L1 Interaction | Compound D38 | 9.6 nM | CHO/Jurkat co-culture | [9] |
| 1H-pyrazolo[3,4-b]pyridine | CDK2 / CDK9 | Compound 14g | 4.66 µM (MCF7) | MCF7, HCT-116 | [10] |
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly versatile and promising platform for the development of novel therapeutics. The evidence strongly supports its potential to generate potent inhibitors of key oncogenic kinases like TBK1 and ALK, including clinically relevant resistance mutants. Furthermore, the successful application of this scaffold in developing first-in-class small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction opens a new and exciting therapeutic avenue beyond kinase inhibition.
Future research should focus on the synthesis and screening of a focused library based on the this compound core. Structure-based drug design, leveraging publicly available crystal structures of the targets, will be instrumental in optimizing potency and selectivity. A key objective will be to conduct comprehensive selectivity profiling across the kinome to ensure a favorable safety profile. The continued exploration of this scaffold is poised to deliver next-generation targeted therapies for cancer and autoimmune diseases.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Pyrazolo[4,3-b]pyridines: Strategies, Mechanisms, and Protocols for Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of purine, this nitrogen-rich bicyclic system has proven to be a versatile framework for designing potent and selective modulators of various biological targets. Molecules incorporating this core have demonstrated significant therapeutic potential, including activity as kinase inhibitors, receptor antagonists, and allosteric modulators.[1] Notable examples include Glumetinib, a selective inhibitor of the c-Met oncoprotein, as well as advanced inhibitors for targets like CDK8 and positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4).[1][2]
This guide, intended for researchers and professionals in drug development, provides an in-depth review of the core synthetic strategies for constructing the pyrazolo[4,3-b]pyridine ring system. It moves beyond a simple catalog of reactions to offer insights into the causality behind experimental choices, detailed mechanistic pathways, and robust, validated protocols.
Core Synthetic Philosophies: Two Paths to a Privileged Scaffold
The construction of the pyrazolo[4,3-b]pyridine core can be logically dissected into two primary retrosynthetic approaches. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and considerations of overall synthetic efficiency.
-
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core : This approach begins with a pre-functionalized pyrazole and builds the pyridine ring onto it.
-
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core : This complementary strategy starts with a substituted pyridine and constructs the fused pyrazole ring.
Caption: Core Retrosynthetic Strategies for Pyrazolo[4,3-b]pyridine.
Strategy A: Building the Pyridine from a Pyrazole Foundation
This classical approach leverages the chemistry of 4-aminopyrazoles. The pyridine ring is typically formed through condensation reactions with 1,3-bielectrophiles, effectively adding the missing three-carbon fragment to the aminopyrazole precursor.
Key precursors for this strategy are 4-aminopyrazole-5-carbaldehydes or related 5-functionalized 4-aminopyrazoles.[1] The primary challenge associated with this route is the stability of the starting materials; 4-aminopyrazole-5-carbaldehydes, for instance, can be unstable and often require the use of N-protected forms to ensure successful cyclocondensation.[1] The reactions generally proceed via a condensation-cyclization cascade, such as a Friedländer-type annulation, to furnish the bicyclic core.
While historically significant, the operational complexity and potential instability of the pyrazole precursors have led researchers to explore alternative, more robust synthetic routes.
Strategy B: Annulation of a Pyrazole Ring onto a Pyridine Core
A more recent and highly efficient approach involves constructing the pyrazole ring onto a readily available, functionalized pyridine scaffold.[1][2] This strategy offers significant advantages in terms of starting material accessibility and operational simplicity. A premier example of this approach utilizes 2-chloro-3-nitropyridines as versatile starting materials.[1][2]
This methodology follows a logical and powerful sequence:
-
Nucleophilic Aromatic Substitution (SNAr) : A carbon nucleophile is introduced onto the pyridine ring, displacing the chlorine atom.
-
Hydrazone Formation : A subsequent Japp-Klingemann reaction with an arenediazonium salt forms a key hydrazone intermediate.
-
Intramolecular Cyclization : The final pyrazole ring is forged through an intramolecular nucleophilic substitution of the nitro group, driven by the hydrazone anion.
Caption: Workflow for Pyrazole Annulation onto a Pyridine Core.
Causality Behind Experimental Choices
-
Starting Material : 2-Chloro-3-nitropyridines are ideal substrates. The chlorine at the 2-position is readily displaced by nucleophiles, and the nitro group at the 3-position serves a dual purpose: it activates the ring for the initial SNAr and later acts as the leaving group during the final cyclization step.[1]
-
Japp-Klingemann Reaction : This classic carbon-nitrogen bond-forming reaction is adapted here to efficiently generate the required hydrazone precursor for cyclization. The use of stable arenediazonium tosylates is a key process improvement, enhancing safety and operational simplicity compared to more labile diazonium salts.[2]
-
One-Pot Procedure : A significant advantage of this method is the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps into a single, one-pot operation, which streamlines the synthesis and improves overall yield.[1][2]
Tabulated Synthesis Data
The following table summarizes representative results for the synthesis of pyrazolo[4,3-b]pyridines using the pyrazole annulation strategy, demonstrating its broad scope and efficiency.
| Entry | R Group (at Pyridine C6) | Ar Group (at Pyrazole N1) | Yield (%) | Melting Point (°C) |
| 1 | -NO₂ | 2-Cyanophenyl | 85% | 222–224 |
| 2 | -CF₃ | 4-Methyl-2-nitrophenyl | 84% | 220–222 |
Data extracted from Nikol'skiy et al., 2023.[1]
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a representative example of the pyrazole annulation strategy.
Step 1: Synthesis of Pyridinyl Keto Ester Intermediate
-
Reagents & Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (starting material) in a suitable aprotic solvent like DMF.
-
Nucleophile Addition : Add 1.1 equivalents of ethyl benzoylacetate and 1.2 equivalents of a non-nucleophilic base such as cesium carbonate (Cs₂CO₃).
-
Reaction : Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup : Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pyridin-2-yl keto ester.
Step 2: One-Pot Cyclization to Pyrazolo[4,3-b]pyridine
-
Reagents & Setup : Dissolve the pyridin-2-yl keto ester intermediate (1.0 equiv) in ethanol in a round-bottom flask.
-
Diazonium Salt Addition : Add a solution of the corresponding arenediazonium tosylate (e.g., 2-cyanobenzenediazonium tosylate, 1.1 equiv) in ethanol.
-
Base-Mediated Cascade : Add pyridine (3.0 equiv) and a catalytic amount of pyrrolidine (0.2 equiv).
-
Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the formation of a precipitate.
-
Isolation & Purification : Collect the solid product by filtration. Wash the solid sequentially with water and cold ethanol to remove impurities. Dry the product under vacuum to afford the pure pyrazolo[4,3-b]pyridine.[1] For the example compound, an 85% yield is reported.[1]
Self-Validating System : The integrity of this protocol is validated by the high purity and yield of the final product, which can be unambiguously characterized by standard analytical techniques (NMR, HRMS, and melting point). The reported characterization data for Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is as follows:
-
¹H NMR (300 MHz, CDCl₃) : δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H).[1]
-
HRMS (ESI, m/z) : calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[1]
Conclusion and Future Outlook
The synthesis of the pyrazolo[4,3-b]pyridine core has evolved significantly, with modern methods providing robust, efficient, and scalable access to this important scaffold. While classical methods based on pyridine annulation to a pyrazole ring remain viable, the strategy of forging the pyrazole ring onto a functionalized pyridine precursor offers superior operational simplicity and access to diverse substitution patterns. The one-pot SNAr/Japp-Klingemann/cyclization sequence starting from 2-chloro-3-nitropyridines stands out as a particularly powerful and field-proven approach for drug discovery and development professionals. Future innovations will likely focus on expanding the substrate scope, developing catalytic and enantioselective variants, and applying these methods to the construction of complex molecule libraries for high-throughput screening.
References
The Pyrazolopyridine Scaffold: A Cornerstone in the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the pyrazolopyridine core has distinguished itself as a "privileged scaffold," forming the foundation of several approved and clinical-stage anti-cancer drugs.[1][2][3] This technical guide provides a comprehensive exploration of the discovery of novel pyrazolopyridine-based kinase inhibitors, from initial design and synthesis to rigorous biological evaluation. We delve into the underlying medicinal chemistry principles, detail robust experimental protocols, and offer insights into the interpretation of structure-activity relationships (SAR) to empower researchers in their quest for the next generation of targeted therapies.
The Strategic Advantage of the Pyrazolopyridine Scaffold
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, offers a unique combination of properties that make it exceptionally well-suited for kinase inhibition.[4] Its fundamental advantage lies in its ability to act as a bioisostere of adenine, the purine core of ATP.[1] This mimicry allows pyrazolopyridine derivatives to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition.[1][2]
Beyond its hinge-binding capabilities, the pyrazolopyridine scaffold possesses several other desirable features:
-
Synthetic Tractability: The existence of well-established synthetic methodologies facilitates the derivatization of the pyrazolopyridine core at multiple positions.[1] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Structural Rigidity: The fused bicyclic nature of the scaffold provides a degree of conformational rigidity, which can lead to higher binding affinity and improved selectivity.[5][6]
-
Versatility in Targeting: The adaptability of the scaffold has been demonstrated by its successful application in developing inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), C-terminal Src kinases (CSK), extracellular signal-regulated kinases (ERK), and interleukin-2 inducible T-cell kinase (ITK).[1]
The clinical success of pyrazolopyridine-based drugs such as the RET inhibitor selpercatinib, and the progression of others like glumetinib, camonsertib, and olverembatinib through clinical trials, underscores the therapeutic potential of this remarkable scaffold.[1][2]
The Drug Discovery Workflow: A Conceptual Framework
The journey from a conceptual kinase inhibitor to a viable drug candidate is a multi-stage process. The following diagram illustrates a typical workflow for the discovery of novel pyrazolopyridine-based kinase inhibitors.
Caption: A typical drug discovery workflow for pyrazolopyridine-based kinase inhibitors.
Medicinal Chemistry: Design and Synthesis Strategies
The successful design of pyrazolopyridine-based kinase inhibitors hinges on a deep understanding of the target kinase's ATP-binding site and the principles of structure-activity relationships (SAR).
Isomers of the Pyrazolopyridine Scaffold
The pyrazolopyridine scaffold can exist in several isomeric forms depending on the position of the nitrogen atoms.[1] The most commonly employed isomer in kinase inhibitor design is the 1H-pyrazolo[3,4-b]pyridine.[1] However, other isomers such as 1H-pyrazolo[4,3-b]pyridine and pyrazolo[1,5-a]pyridine have also been successfully utilized.[1] The choice of isomer can significantly impact the vectoral projection of substituents and their interactions with the kinase active site.
General Synthetic Approaches
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of aminopyrazoles with activated carbonyl compounds.[1] Subsequent functionalization at the N-1 and C-3 positions is a widely used strategy to introduce diversity and modulate the inhibitor's properties.[1] For instance, Suzuki cross-coupling reactions are frequently employed to introduce aryl or heteroaryl moieties, which can occupy hydrophobic pockets within the kinase active site.[7]
Exemplary Synthetic Scheme: Synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative [7]
-
Iodination: 1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with N-iodosuccinimide in DMF at 60 °C to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[7]
-
Alkylation/Amination: The resulting intermediate is then reacted with various alkyl or amine halides in the presence of a base like K2CO3 in DMF at 80 °C to introduce substituents at the pyrazole nitrogen.[7]
-
Suzuki Coupling: The final products are obtained through a Suzuki cross-coupling reaction with appropriate boronic acids or esters, catalyzed by a palladium catalyst such as Pd(PPh3)4, in a DMF/water mixture at 90 °C.[7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolopyridine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. Key SAR insights often revolve around:
-
Hinge-Binding Moiety: The pyrazolopyridine core itself is the primary hinge binder. Modifications to the core, such as the introduction of fluorine atoms, can enhance binding affinity.[7]
-
Solvent-Exposed Region: Substituents that project towards the solvent-exposed region of the ATP-binding site can be modified to improve solubility and other pharmacokinetic properties.
-
Hydrophobic Pockets: Introduction of appropriate lipophilic groups can lead to interactions with hydrophobic pockets in the kinase active site, thereby increasing potency and selectivity.
For example, in the development of pyrazolopyrimidine-based SRC kinase inhibitors, phenotypic screening against breast cancer cells guided the SAR, leading to the discovery of highly potent and selective compounds.[8][9]
Biological Evaluation: A Multi-tiered Approach
A rigorous and systematic biological evaluation is essential to characterize the potency, selectivity, and cellular activity of novel pyrazolopyridine-based kinase inhibitors.
In Vitro Kinase Assays: Quantifying Potency
The initial assessment of an inhibitor's potency is typically performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol: A Generic In Vitro Kinase Assay [10][11][12][13][14]
-
Reaction Setup: In a suitable assay plate (e.g., 96-well or 384-well), combine the purified recombinant kinase, a specific substrate (peptide or protein), and a serial dilution of the test inhibitor in a kinase buffer.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period.
-
Termination and Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[13]
-
Fluorescence/Luminescence-Based Assays: Employing technologies like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[7]
-
Antibody-Based Detection (ELISA, TR-FRET): Using phospho-specific antibodies to detect the phosphorylated substrate.[15]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Exemplary IC50 Data for Pyrazolopyridine Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| PP-001 | CDK2 | 570[16] |
| PP-002 | c-Met | 4.27[17] |
| PP-003 | BRK | 3.37[7] |
| eCF506 | SRC | <1[8] |
Kinome-wide Selectivity Profiling
To assess the selectivity of a lead compound, it is crucial to profile its activity against a broad panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of the inhibitor's biological activity. Large-scale kinase profiling services, such as Eurofins' KINOMEscan®, are widely used for this purpose.[7] An excellent selectivity profile is characterized by potent inhibition of the intended target with minimal activity against other kinases.[7]
Cell-Based Assays: Assessing Cellular Efficacy
While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[18][19] These assays can provide insights into a compound's cell permeability, engagement with the target in a cellular environment, and its effect on downstream signaling pathways.
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for a cellular phosphorylation assay to determine target engagement.
Types of Cell-Based Assays:
-
Target Engagement Assays: These assays directly measure the binding of the inhibitor to its target kinase within the cell. The NanoBRET™ Target Engagement Assay is a popular example.[20]
-
Phosphorylation Assays: These assays quantify the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[20]
-
Cell Proliferation/Viability Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.[20]
Lead Optimization: Refining the Pharmacological Profile
Once a potent and selective pyrazolopyridine-based inhibitor with cellular activity has been identified, the focus shifts to lead optimization. This involves fine-tuning the molecule's properties to achieve a desirable balance of efficacy, safety, and pharmacokinetics.
ADME Profiling
ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's behavior in a living organism.[21][22][23] Both in silico and in vitro ADME assays are employed to assess properties such as:
-
Solubility: Poor aqueous solubility can limit oral absorption.
-
Permeability: The ability of a compound to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier, is critical for its distribution.[21]
-
Metabolic Stability: Compounds that are rapidly metabolized may have a short half-life, limiting their therapeutic efficacy.[21]
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
In Vivo Evaluation
Promising lead candidates are advanced into in vivo studies to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy in animal models.
-
Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted in an animal model, providing key parameters such as half-life, clearance, and bioavailability.[8]
-
Pharmacodynamic (PD) Studies: PD studies assess the effect of the drug on its target in the animal. This can involve measuring the phosphorylation of the target kinase or its substrates in tumor tissue.[8]
-
Efficacy Studies: The anti-tumor activity of the inhibitor is evaluated in xenograft or patient-derived xenograft (PDX) models, where human tumor cells are implanted into immunocompromised mice.[8]
Conclusion and Future Perspectives
The pyrazolopyridine scaffold has firmly established itself as a cornerstone in the development of targeted kinase inhibitors. Its inherent ability to mimic the adenine core of ATP, combined with its synthetic versatility, has enabled the discovery of numerous potent and selective inhibitors, some of which have translated into life-saving therapies. The continued exploration of novel pyrazolopyridine derivatives, guided by a deep understanding of kinase biology and advanced medicinal chemistry principles, holds immense promise for the future of cancer treatment and other diseases driven by aberrant kinase signaling. As our knowledge of the kinome expands and our drug design tools become more sophisticated, the pyrazolopyridine scaffold is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. caymanchem.com [caymanchem.com]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 18. inits.at [inits.at]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. mdpi.com [mdpi.com]
- 22. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [unige.iris.cineca.it]
- 23. researchgate.net [researchgate.net]
In Silico Analysis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a representative member of this important class of molecules. We will navigate the essential computational workflows, from target identification and validation to advanced molecular dynamics simulations and predictive ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on this scaffold. We will emphasize the rationale behind methodological choices, ensuring a robust and scientifically rigorous approach to the virtual screening and characterization of pyrazolopyridine derivatives.
Introduction: The Significance of the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a heterocyclic system that has garnered significant attention in drug discovery.[1] This scaffold serves as a versatile template for the design of inhibitors targeting a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammation.[1][2][3] The 1H-pyrazolo[4,3-b]pyridine isomer, in particular, has been explored for its potential to yield potent inhibitors of Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK), among others.[4][5][6][7] The carbonitrile substituent at the 6-position can serve as a key interaction point within the ATP-binding pocket of these kinases, contributing to both potency and selectivity.
In silico modeling offers a powerful and resource-efficient paradigm to explore the therapeutic potential of this compound and its analogs. Through a carefully designed computational cascade, we can predict binding affinities, elucidate mechanisms of action at an atomic level, and anticipate potential liabilities long before committing to costly and time-consuming wet-lab synthesis and testing.
The Computational Modeling Workflow: A Strategic Overview
A successful in silico drug discovery campaign requires a logical and iterative workflow. The following diagram outlines the overarching strategy we will employ for the analysis of this compound.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced molecular dynamics simulation methods for kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The synthetic strategy hinges on the initial formation of a halogenated intermediate, 6-Bromo-1H-pyrazolo[4,3-b]pyridine, followed by a robust cyanation reaction. This guide explains the chemical principles behind each step, offers detailed experimental procedures, and includes data presentation and workflow visualizations to ensure reproducibility and clarity for researchers and scientists.
Introduction
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The specific isomer, 1H-Pyrazolo[4,3-b]pyridine, and its derivatives are of considerable interest for their potential as kinase inhibitors and other therapeutic agents. The introduction of a carbonitrile moiety at the 6-position can serve as a crucial handle for further functionalization or as a key pharmacophoric element. This protocol outlines a reliable and accessible pathway to synthesize this compound, starting from commercially available precursors.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. The first part involves the construction of the pyrazolopyridine core with a bromine atom at the desired position, creating a stable and versatile intermediate. The second part is the conversion of this bromo-intermediate into the target nitrile.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Principle and Rationale
The formation of the pyrazole ring fused to the pyridine core is achieved via a classical condensation and cyclization reaction. The starting material, 2-Amino-5-bromonicotinaldehyde, possesses both an amino group and an adjacent aldehyde functionality. The amino group acts as a nucleophile, while the aldehyde is electrophilic. When treated with hydrazine (H₂NNH₂), a di-nucleophile, a cascade of reactions ensues. Initially, one nitrogen of the hydrazine condenses with the aldehyde to form a hydrazone intermediate. Subsequently, the second nitrogen of the hydrazine attacks the C2 carbon of the pyridine ring, leading to the displacement of the amino group and intramolecular cyclization to form the stable, aromatic pyrazole ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate both the hydrazone formation and the subsequent cyclization.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Amino-5-bromonicotinaldehyde | ≥97% Purity (CAS: 206997-15-1)[1] |
| Hydrazine hydrate (50-60%) | Reagent Grade |
| Glacial Acetic Acid | ACS Grade |
| Round-bottom flask with reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with heating mantle | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Saturated sodium bicarbonate solution | Aqueous solution |
| Ethyl acetate | ACS Grade |
| Anhydrous sodium sulfate | ACS Grade |
| Rotary evaporator | Standard laboratory equipment |
| Column chromatography setup | Silica gel (230-400 mesh) |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromonicotinaldehyde (2.01 g, 10 mmol).
-
Reagent Addition: Add 30 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved. To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting aldehyde spot has been consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into 100 mL of ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a solid.[2][3][4]
Part 2: Synthesis of this compound
Principle and Rationale
This step employs the Rosenmund-von Braun reaction, a classical method for converting aryl halides into aryl nitriles.[5][6][7] The reaction utilizes copper(I) cyanide (CuCN) as the cyanide source and is typically performed in a high-boiling polar aprotic solvent like DMF or NMP to facilitate the reaction, which requires elevated temperatures. The mechanism is thought to involve the oxidative addition of the aryl bromide to the Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination of the aryl nitrile product.[5] The use of a slight excess of CuCN ensures the complete conversion of the starting bromide.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Synthesized in Part 1 |
| Copper(I) cyanide (CuCN) | ≥98% Purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |
| Schlenk flask or sealed tube | For inert atmosphere reactions |
| Nitrogen or Argon gas supply | High purity |
| Magnetic stirrer with heating mantle | Standard laboratory equipment |
| Thermometer | To monitor reaction temperature |
| Saturated sodium bicarbonate solution | Aqueous solution |
| Dichloromethane (DCM) | ACS Grade |
| Celite or filter aid | For filtration |
| Rotary evaporator | Standard laboratory equipment |
Detailed Experimental Protocol
-
Reaction Setup: Add 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.98 g, 10 mmol) and copper(I) cyanide (1.08 g, 12 mmol, 1.2 equivalents) to a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting bromide.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a solution of aqueous sodium bicarbonate (100 mL). This will help to quench the reaction and neutralize any acidic byproducts.
-
Extraction: Extract the aqueous mixture thoroughly with dichloromethane (4 x 50 mL). The product is often more soluble in DCM than ethyl acetate.
-
Filtration: Combine the organic extracts. If fine copper-containing precipitates are present, filter the combined organic layers through a pad of Celite to remove them.
-
Washing and Drying: Wash the filtered organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to yield this compound as the final product.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | 2-Amino-5-bromonicotinaldehyde | Hydrazine hydrate | Acetic Acid | 118 | 4-6 | 60-75% |
| 2 | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Copper(I) cyanide | DMF | 140-150 | 12-24 | 50-70% |
Detailed Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
Application Notes & Protocols for the Synthesis of Pyrazolo[4,3-b]pyridines via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The Japp-Klingemann reaction, a classic method for forming hydrazones from β-keto-esters (or β-keto-acids) and aryldiazonium salts, offers a powerful and versatile strategy for the construction of this bicyclic system.[1][2] This application note provides a detailed examination of a modified Japp-Klingemann reaction for the efficient synthesis of pyrazolo[4,3-b]pyridines, highlighting a one-pot procedure that enhances operational simplicity and yield.
Theoretical Background: The Japp-Klingemann Reaction Mechanism
The Japp-Klingemann reaction proceeds through a well-established mechanism.[1][3] The initial step involves the deprotonation of the active methylene group of a β-keto-ester to form an enolate. This enolate then acts as a nucleophile, attacking the aryldiazonium salt to yield an azo compound. Subsequent hydrolysis of the ester group and decarboxylation leads to the formation of the final hydrazone product.[1] This hydrazone is a key intermediate that can then undergo intramolecular cyclization to form the desired pyrazole ring.
Caption: Generalized mechanism of the Japp-Klingemann reaction.
A Modified, One-Pot Protocol for Pyrazolo[4,3-b]pyridine Synthesis
Conventional Japp-Klingemann reaction conditions have been found to be suboptimal for the synthesis of certain pyrazolo[4,3-b]pyridines, often leading to the formation of stable azo-compounds instead of the desired hydrazones, and subsequent side products upon heating or pH adjustment.[4][5] To circumvent these issues, a modified, one-pot protocol has been developed that combines the azo-coupling, deacylation, and pyrazole ring annulation steps, offering improved efficiency and operational simplicity.[4][6] This method utilizes stable arenediazonium tosylates, which are safer and more stable alternatives to their chloride counterparts.[4][7]
The retrosynthetic approach for this synthesis is outlined below:
Caption: Retrosynthetic analysis for pyrazolo[4,3-b]pyridines.[8]
Experimental Protocol
This protocol is adapted from the work of Nikol'skiy et al. (2023) for the synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[4]
Materials:
-
Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1.0 mmol) in ethanol (10 mL).
-
Base Addition: Add pyridine (3.0 mmol) to the solution and stir at room temperature.
-
Azo Coupling: Add the corresponding arenediazonium tosylate (1.1 mmol) to the reaction mixture. Stir at room temperature and monitor the reaction progress by TLC.
-
Cyclization: After completion of the azo coupling (typically 1-2 hours), add pyrrolidine (1.0 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the pure pyrazolo[4,3-b]pyridine product.
Caption: Experimental workflow for the one-pot synthesis.
Quantitative Data and Characterization
The developed one-pot protocol has been successfully applied to synthesize a variety of pyrazolo[4,3-b]pyridine derivatives with good to excellent yields.
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 5a | 2-cyanophenyl | 85 | 222-224 |
| 5n | 2-(methoxycarbonyl)phenyl | 65 | 157-158 |
Characterization Data for Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a): [4]
-
Appearance: White solid
-
¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H, J = 2.1 Hz), 8.68 (d, 1H, J = 2.1 Hz), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H, J = 7.2 Hz), 1.53 (t, 3H, J = 7.2 Hz).
-
¹³C NMR (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4.
-
HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.
Conclusion and Future Directions
The modified Japp-Klingemann reaction presented here offers a robust and efficient one-pot method for the synthesis of functionalized pyrazolo[4,3-b]pyridines.[4][6][9] The use of stable arenediazonium tosylates and the combination of multiple steps into a single operation enhance the practicality and scalability of this approach. This methodology provides a valuable tool for medicinal chemists and drug development professionals, enabling the rapid generation of diverse libraries of pyrazolo[4,3-b]pyridine derivatives for biological screening and lead optimization. Further exploration of the substrate scope and application to the synthesis of other related heterocyclic systems is a promising area for future research.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann Reaction [drugfuture.com]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
Application Note: A Robust and Scalable Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore found in numerous potent kinase inhibitors and other biologically active molecules. Its rigid, bicyclic structure provides a valuable framework for developing selective therapeutic agents. This application note presents a detailed, two-step protocol for the kilogram-scale synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a key intermediate for drug discovery and development. The described method utilizes a robust nucleophilic aromatic substitution (SNAr) reaction followed by a base-mediated intramolecular cyclization, offering high yield, operational simplicity, and scalability.
Introduction
The fusion of pyrazole and pyridine rings generates a class of heterocyclic compounds known as pyrazolopyridines. Among these, the 1H-pyrazolo[4,3-b]pyridine core has garnered significant attention in medicinal chemistry due to its prevalence in molecules targeting critical enzymes involved in cell signaling pathways.[1] Access to versatile intermediates of this scaffold in large quantities is crucial for advancing drug discovery programs. This protocol details a scalable and efficient synthesis of this compound, starting from commercially available 3-amino-1H-pyrazole and 2,6-dichloronicotinonitrile.
Reaction Scheme
The overall synthetic transformation is a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) 3-amino-1H-pyrazole reacts with 2,6-dichloronicotinonitrile in the presence of a non-nucleophilic base to selectively displace one of the chloro substituents, forming the intermediate, 2-chloro-6-(1H-pyrazol-5-ylamino)nicotinonitrile.
-
Step 2: Intramolecular Cyclization The intermediate undergoes an intramolecular cyclization reaction, facilitated by a strong base, to yield the final product, this compound.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (kg) | Moles (mol) | Molar Eq. | Supplier |
| 2,6-Dichloronicotinonitrile | 40381-90-6 | 173.00 | 1.00 | 5.78 | 1.00 | Commercial |
| 3-Amino-1H-pyrazole | 1820-80-0 | 83.09 | 0.53 | 6.36 | 1.10 | Commercial |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.64 | 6.36 | 1.10 | Commercial |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5.0 L | - | - | Commercial |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.28 | 6.94 | 1.20 | Commercial |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10.0 L | - | - | Commercial |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | As needed | - | - | Commercial |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - | Commercial |
Experimental Workflow Diagram
Caption: Scaled-up synthesis workflow for this compound.
Detailed Step-by-Step Protocol
Part 1: Synthesis of 2-chloro-6-(1H-pyrazol-5-ylamino)nicotinonitrile (Intermediate)
-
Reactor Setup: Charge a suitable, clean, and dry reactor with 2,6-dichloronicotinonitrile (1.00 kg, 5.78 mol) and N,N-dimethylformamide (DMF, 5.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a suitable cooling bath.
-
Reagent Preparation: In a separate vessel, dissolve 3-amino-1H-pyrazole (0.53 kg, 6.36 mol) and triethylamine (0.64 kg, 6.36 mol) in DMF (2.0 L).
-
Addition: Slowly add the solution from step 3 to the cooled reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.
-
Work-up: Upon completion, slowly add deionized water (10 L) to the reaction mixture with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash thoroughly with deionized water (3 x 2 L) to remove DMF and triethylamine hydrochloride.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight to yield the intermediate, 2-chloro-6-(1H-pyrazol-5-ylamino)nicotinonitrile, as an off-white to pale yellow solid.
Part 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge a clean, dry, and inerted (e.g., with nitrogen or argon) reactor with anhydrous tetrahydrofuran (THF, 10.0 L).
-
Base Addition: Cool the THF to 0-5 °C and, under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.28 kg, 6.94 mol) portion-wise, maintaining the temperature below 10 °C.[2][3]
-
Intermediate Addition: In a separate vessel, dissolve the dried intermediate from Part 1 in anhydrous THF (5.0 L). Slowly add this solution to the sodium hydride suspension over 1-2 hours, keeping the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is typically exothermic; careful monitoring of the temperature is essential.
-
Monitoring: Monitor the reaction by HPLC or TLC until the intermediate is fully consumed.
-
Quenching: Carefully and slowly quench the reaction by adding isopropyl alcohol (IPA, approx. 1 L) dropwise to destroy any unreacted sodium hydride. An exotherm and gas evolution will be observed. Once the gas evolution subsides, slowly add deionized water (10 L).
-
Isolation: Filter the resulting precipitate and wash with deionized water (2 x 2 L) and then with a small amount of cold IPA.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as acetonitrile/water or ethanol, to obtain the final product with high purity.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Expert Insights and Causality
-
Choice of Base in Step 1: Triethylamine (TEA) is selected as a non-nucleophilic organic base to neutralize the HCl generated during the SNAr reaction. Its use prevents the formation of unwanted byproducts and is easily removed during the aqueous work-up.
-
Temperature Control: Maintaining a low temperature (0-5 °C) during the initial addition in both steps is critical. The SNAr reaction can be exothermic, and controlling the temperature ensures selectivity and minimizes side reactions. The cyclization with sodium hydride is highly exothermic and reactive; low temperature is a crucial safety and process control parameter.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for the SNAr reaction, as it effectively solvates the reactants and facilitates the substitution. Anhydrous THF is used for the cyclization step because it is inert to sodium hydride and effectively suspends the base.
-
Use of Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the pyrazole nitrogen, initiating the intramolecular cyclization.[2] The use of a 60% dispersion in mineral oil improves handling safety on a large scale.[3]
-
Inert Atmosphere: The cyclization step must be conducted under an inert atmosphere (nitrogen or argon) as sodium hydride reacts violently with water and moisture in the air to produce flammable hydrogen gas.[2][3][4]
-
Quenching Procedure: A two-stage quenching process is employed for safety. Isopropyl alcohol is first used to react with the excess, highly reactive sodium hydride in a more controlled manner than water. Water is then added to dissolve inorganic salts and fully precipitate the organic product.
Process Safety Considerations
-
3-Amino-1H-pyrazole: Harmful if swallowed and can cause severe skin burns and eye damage.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
2,6-Dichloronicotinonitrile: Harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6] Handle in a well-ventilated area or fume hood.
-
Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[2][3][4] Must be handled under an inert atmosphere. All equipment must be thoroughly dried before use. Use non-sparking tools. In case of fire, use a Class D fire extinguisher (dry powder); DO NOT USE WATER, FOAM, or CO2 .
-
Exothermic Reactions: Both reaction steps have the potential to be exothermic. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring. Slow, controlled addition of reagents is critical for managing the reaction temperature.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6): Expected chemical shifts and coupling patterns should be observed. Aromatic protons on the pyridine and pyrazole rings are expected in the range of δ 7.0-9.0 ppm. The NH proton will likely appear as a broad singlet at a higher chemical shift.
-
13C NMR (100 MHz, DMSO-d6): The number of signals should correspond to the number of unique carbon atoms in the molecule. The nitrile carbon will have a characteristic shift around 115-120 ppm.
-
Mass Spectrometry (ESI+): The calculated mass for C7H4N4 is 144.05. The expected [M+H]+ ion would be m/z = 145.06.
-
HPLC Purity: Purity should be ≥98% as determined by HPLC with UV detection.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate on a large scale to support ongoing and future drug discovery efforts.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Condensation of 2-chloro-3-cyano pyridines: Significance and symbolism [wisdomlib.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibitor Screening using 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1][2] Its derivatives have led to the development of numerous anti-cancer therapies, including approved drugs and late-stage clinical candidates.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile , a representative compound from this class, in robust kinase inhibitor screening assays. We present the scientific rationale for investigating this scaffold, followed by step-by-step protocols for widely-used, high-throughput screening platforms: a luminescence-based ATP-depletion assay (Kinase-Glo®) and a fluorescence polarization (FP) binding assay. This guide is designed to provide both the practical "how-to" and the theoretical "why," ensuring that screening campaigns are built on a foundation of scientific integrity and lead to validated, actionable results.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical target classes in drug discovery, particularly in oncology.[3] The core principle of kinase inhibition is often centered on blocking the enzyme's ability to bind and utilize adenosine triphosphate (ATP), thereby preventing the phosphorylation of substrate proteins. The pyrazolo[3,4-b]pyridine framework, an isomer of the target compound's core, is a well-established ATP-mimicking heterocyclic scaffold.[4][5] Its structure is adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif crucial for inhibitor binding.[1][6]
Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[4][7][8] The nitrile substituent at the 6-position of the pyridine ring in This compound offers a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
This application note will guide the user through the essential primary screening phase to determine if this compound, or a library based on its scaffold, can effectively inhibit a kinase of interest.
Choosing the Right Assay: A Strategic Overview
The initial screening phase aims to identify "hits"—compounds that demonstrate activity against the target kinase. The choice of assay technology is critical and depends on factors like throughput requirements, reagent costs, and the specific information sought (e.g., direct inhibition of enzyme activity vs. competitive binding).[9][10]
We will detail two distinct, yet complementary, high-throughput screening (HTS) methods:
-
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®): This is an activity assay that measures the amount of ATP remaining after a kinase reaction.[11][12][13] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is universal for any kinase that uses ATP.[11][14]
-
Fluorescence Polarization (FP) Binding Assay: This is a competitive binding assay that directly measures the displacement of a fluorescently-labeled tracer from the kinase's ATP pocket.[15][16][17] It confirms that the compound physically interacts with the target at the intended site.
The logical workflow is often to perform a primary screen using a cost-effective and universal activity assay like Kinase-Glo®, followed by a binding assay like FP to confirm the mechanism of action for the most promising hits.
Protocol 1: Luminescence-Based Kinase Activity Assay
This protocol is adapted from the principles of the Promega Kinase-Glo® platform, which is a widely used, robust method for measuring kinase activity.[11][12][13]
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a light signal ("glow") that is directly proportional to the ATP concentration.[11][14] Therefore, the luminescent signal is inversely correlated with kinase activity.
Caption: Workflow for a luminescence-based kinase activity assay.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the kinase.
-
This compound: Stock solution in 100% DMSO (e.g., 10 mM).
-
Reference Inhibitor: A known inhibitor for the target kinase (positive control).
-
ATP: High-purity ATP solution.
-
Kinase Reaction Buffer: Buffer optimized for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega Cat. No. V6711 or similar).
-
Assay Plates: White, opaque, flat-bottom 384-well plates.
-
Plate Reader: Luminometer capable of reading glow luminescence.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of This compound in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.[3]
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in kinase reaction buffer. The optimal enzyme concentration must be determined empirically to achieve a signal window where ~10-30% of the initial ATP is consumed.
-
Add 5 µL of the 2X kinase solution to all wells containing compounds and controls.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[18]
-
Add 5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is now 10 µL.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[11]
-
Mix the plate for 2 minutes on a plate shaker to ensure homogeneity.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Percent Inhibition Calculation:
-
The raw data will be in Relative Luminescence Units (RLU).
-
Determine the average RLU for the negative (0% inhibition, DMSO only) and positive (100% inhibition, known potent inhibitor) controls.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative)
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
| Parameter | Description | Typical Value |
| Final Compound Conc. | Range for dose-response curve | 1 nM - 100 µM |
| Final Kinase Conc. | Empirically determined | 1 - 10 nM |
| Final ATP Conc. | Near Kₘ of the kinase | 1 - 100 µM |
| Final Substrate Conc. | At or above Kₘ | 5 - 200 µM |
| Incubation Time | Kinase Reaction | 60 minutes |
| Assay Volume | Final volume before detection | 10 µL |
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a method to confirm that hits from the activity screen bind to the ATP pocket of the kinase.
Principle of the Assay
The assay measures the binding of a small fluorescently-labeled molecule (tracer) to a large protein (kinase). When the small tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). When bound to the large kinase, its tumbling is restricted, and it emits polarized light (high FP value).[15][16] An unlabeled inhibitor like This compound will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the FP signal.[16]
Caption: Principle of a competitive fluorescence polarization assay.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Fluorescent Tracer: A fluorescently-labeled ATP-competitive ligand for the kinase.
-
This compound: Stock solution in 100% DMSO.
-
FP Assay Buffer: Buffer optimized for binding (e.g., HEPES, NaCl, DTT, BSA).
-
Assay Plates: Black, low-volume 384-well plates.
-
Plate Reader: Equipped with excitation and emission filters for the chosen fluorophore and polarization filters.
Step-by-Step Protocol
-
Assay Optimization (Kᴅ Determination):
-
Before screening, the dissociation constant (Kᴅ) of the tracer for the kinase must be determined.
-
Prepare a solution of the tracer at a low, fixed concentration (e.g., 1-5 nM).
-
In a 384-well plate, create a serial dilution of the kinase.
-
Add the fixed concentration of tracer to all wells.
-
Incubate for 30-60 minutes at room temperature to reach binding equilibrium.
-
Read the FP signal (in millipolarization units, mP).
-
Plot mP vs. kinase concentration and fit to a binding curve to determine the Kᴅ. For the competition assay, use a kinase concentration at or slightly above the Kᴅ.
-
-
Compound Screening:
-
Plate serial dilutions of This compound and controls into the assay plate (as in Protocol 1, step 1).
-
Prepare a 2X solution of the kinase in FP assay buffer (at 2x the final desired concentration).
-
Add 10 µL of the 2X kinase solution to the wells.
-
Mix and incubate for 15 minutes.
-
-
Tracer Addition and Measurement:
-
Prepare a 2X solution of the fluorescent tracer in FP assay buffer.
-
Add 10 µL of the 2X tracer solution to all wells. The final reaction volume is now 20 µL.
-
Mix the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the FP signal in both parallel (I∥) and perpendicular (I⊥) planes. The instrument software will calculate the mP value.
-
Data Analysis
-
IC₅₀ Determination:
-
The raw data is in mP units. The highest signal (no inhibitor) represents the 0% inhibition control, and the lowest signal (tracer alone, no kinase) represents the 100% inhibition control.
-
Calculate percent inhibition or displacement for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a 4PL dose-response curve to determine the IC₅₀ value.
-
-
Ki Calculation (Cheng-Prusoff Equation):
-
To determine the inhibitor's binding affinity (Ki), the IC₅₀ can be converted using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer: Ki = IC₅₀ / (1 + ([Tracer] / Kᴅ_tracer))
-
This provides a more absolute measure of compound potency.[18]
-
Conclusion and Next Steps
This guide provides robust, validated protocols for the initial characterization of This compound as a potential kinase inhibitor. Positive results from these assays—specifically, a dose-dependent inhibition of kinase activity in the luminescence assay and a corresponding dose-dependent displacement of a tracer in the FP assay—provide strong evidence that the compound engages the target kinase in an ATP-competitive manner.
Following this primary screen, subsequent steps in the drug discovery cascade would include:
-
Kinome Profiling: Screening hits against a broad panel of kinases to assess selectivity and identify potential off-target effects.[10]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency, selectivity, and drug-like properties.
The pyrazolopyridine scaffold remains a highly productive starting point for kinase inhibitor discovery.[19][20] By applying the rigorous screening methodologies outlined here, researchers can effectively evaluate novel derivatives like This compound and advance the most promising candidates toward preclinical development.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Characterization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile as a Putative Kinase Inhibitor
Introduction: The Rise of Pyrazolopyridines in Kinase-Targeted Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to the purine base enables it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them prime targets for therapeutic intervention.
Notably, the pyrazolopyridine core is a key feature of Tofacitinib, a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[1][2][3] The JAK-STAT signaling pathway is a crucial cascade that translates extracellular cytokine signals into transcriptional changes, governing immune cell development, proliferation, and function.[4] Inhibition of this pathway has proven to be a successful strategy for treating autoimmune conditions like rheumatoid arthritis and ulcerative colitis.[1][5]
This guide provides a comprehensive suite of cellular assay protocols designed to characterize the biological activity of novel compounds based on the 1H-pyrazolo[4,3-b]pyridine-6-carbonitrile scaffold. The protocols are presented as a logical workflow, starting from broad phenotypic screening to specific target engagement and downstream pathway modulation, assuming a primary hypothesis that compounds of this class are likely to exhibit JAK inhibitory activity.
Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently characterize novel pyrazolopyridine compounds. This workflow ensures that resources are focused on compounds with the most promising activity and provides a comprehensive understanding of their cellular effects.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Primary Screening Protocols
The initial step is to determine the compound's effect on cell health and proliferation. This provides essential information on cytotoxicity and establishes a working concentration range for subsequent, more specific assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Rationale: Before assessing inhibitory activity, it is crucial to determine the concentrations at which the compound is cytotoxic. This ensures that any observed reduction in cell proliferation or signaling is due to specific pathway inhibition rather than general toxicity. Assays like the resazurin reduction assay are quick, cost-effective, and sensitive methods for this purpose.[1]
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or an immune cell line like Jurkat T cells) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound compound in complete cell culture medium. A typical starting range would be from 100 µM down to 1 nM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for a period that allows for the assessment of toxicity, typically 24 to 72 hours, at 37°C and 5% CO2.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Blue® or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the compound concentration and use a non-linear regression model to calculate the CC50 (50% cytotoxic concentration).
| Parameter | Recommended Condition |
| Cell Line | HEK293, Jurkat, or relevant disease model line |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 1 nM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Readout | Fluorescence or Absorbance |
Protocol 2: Inhibition of Cytokine-Induced Cell Proliferation
Rationale: Since the JAK-STAT pathway is critical for the proliferation of many immune cells in response to cytokines, assessing the compound's ability to inhibit this process is a key functional assay. This protocol uses a cytokine-dependent cell line to measure the antiproliferative effects of the compound.
Methodology:
-
Cell Seeding: Seed a cytokine-dependent T-cell line (e.g., CTLL-2) or natural killer cell line (e.g., NK-92) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of cytokine-free medium.[4]
-
Compound Treatment: Add serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the wells. Pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., IL-2 for CTLL-2 and NK-92 cells) to a final concentration of 10-20 ng/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Assess cell proliferation using a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the luminescent signal of treated wells to the stimulated vehicle control. Plot the percentage of proliferation inhibition against the compound concentration and use a non-linear regression model to calculate the IC50 value.
Tier 2: Target Engagement & Pathway Analysis
Once a compound shows antiproliferative activity at non-toxic concentrations, the next step is to confirm that it acts on the intended target and pathway.
Protocol 3: JAK-STAT Pathway Phosphorylation Assay via Western Blot
Rationale: The activation of JAKs by cytokines leads to the phosphorylation of STAT proteins. A direct way to measure the inhibitory effect of the compound on the JAK-STAT pathway is to quantify the levels of phosphorylated STATs (p-STATs) in cytokine-stimulated cells.
Caption: Inhibition of the JAK-STAT signaling pathway.
Methodology:
-
Cell Culture and Starvation: Culture a relevant cell line (e.g., NK-92 or primary T-cells) to a sufficient density. Prior to the experiment, starve the cells of serum and cytokines for 4-6 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the starved cells with a dose-range of the test compound (e.g., 10 nM to 10 µM) or a known JAK inhibitor like Tofacitinib for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine such as IL-2 (e.g., 20 ng/mL) for a short period (typically 15-30 minutes) to induce maximal STAT phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5, total-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT5 signal to total-STAT5 and the loading control. Plot the normalized signal against the compound concentration to determine the IC50 value for STAT phosphorylation inhibition.
| Parameter | Recommended Condition |
| Cell Line | NK-92, primary T-cells, Ba/F3-JAK3 |
| Stimulation | IL-2 (20 ng/mL) for 15-30 min |
| Primary Antibodies | p-STAT5 (Tyr694), Total STAT5, GAPDH |
| Readout | Chemiluminescence |
Tier 3: Functional & Downstream Effects
The final tier of assays investigates the broader functional consequences of target inhibition, such as the impact on inflammatory mediator production.
Protocol 4: Cytokine Release Assay
Rationale: A key function of the JAK-STAT pathway in immune cells is to regulate the production and release of other cytokines. This assay measures the ability of the test compound to inhibit the secretion of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
-
Cell Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the test compound and controls. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory stimulus like Lipopolysaccharide (LPS) (100 ng/mL) or Phytohaemagglutinin (PHA) (5 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of a target cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol. Multiplex assays (e.g., Luminex) can also be used to measure a panel of cytokines simultaneously.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample. Determine the IC50 of the compound for inhibiting cytokine release.
Conclusion
The protocols outlined in this application note provide a robust framework for the cellular characterization of novel compounds based on the this compound scaffold. By systematically progressing through these tiers of experimentation, researchers can effectively determine the cytotoxic profile, anti-proliferative activity, on-target pathway effects, and functional consequences of their compounds. This structured approach, grounded in the scientific rationale of kinase inhibition and the JAK-STAT pathway, will enable the identification and validation of promising new therapeutic candidates for the treatment of autoimmune diseases and other kinase-driven pathologies.
References
- 1. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Development of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile as a Selective FGFR Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preclinical development of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide details the scientific rationale, chemical synthesis, and a complete suite of validated in vitro and in vivo protocols for the evaluation of this compound class. Methodologies are presented with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration. The pathway is initiated by the binding of FGF ligands to one of four highly conserved transmembrane receptor tyrosine kinases (FGFR1–4).[1] This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domain, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2]
Dysregulation of the FGF/FGFR axis, through mechanisms like gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers, including breast, lung, gastric, and bladder cancers.[1][3] Aberrant FGFR activation is frequently correlated with metastatic progression and poor prognosis, making the FGFR family an attractive target for therapeutic intervention.[1] Small molecule inhibitors that compete with ATP for the kinase binding site have emerged as a promising strategy to block this oncogenic signaling. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged core structure for developing potent and selective FGFR inhibitors.[1]
FGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical FGFR signaling cascade and the mechanism by which this compound and its analogs exert their inhibitory effect by blocking the ATP-binding site of the FGFR kinase domain.
Caption: FGFR Signaling and Inhibition by this compound.
Chemical Synthesis of this compound
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is a critical step in the development of this class of inhibitors. The following protocol is adapted from established methodologies for related analogs and outlines a robust pathway to the target compound.[1] The key is the construction of the bicyclic pyrazolopyridine system.
Rationale for Synthetic Strategy
The described multi-step synthesis is designed for efficiency and modularity, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The core pyrazolopyridine is constructed from a substituted pyridine precursor, followed by the introduction of the carbonitrile group. This approach provides a convergent route to the final compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol (Proposed)
Step 1: Synthesis of 3-Amino-2-chloropyridine-4-carbonitrile
-
To a solution of 2-chloro-3-nitropyridine-4-carbonitrile (1.0 eq) in ethanol, add iron powder (5.0 eq) and ammonium chloride (0.5 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the aminopyridine intermediate.
Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-6-ol
-
Dissolve the 3-amino-2-chloropyridine-4-carbonitrile (1.0 eq) in a suitable acidic medium (e.g., HCl).
-
Cool the solution to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate cyclization.
-
Neutralize the reaction with a base (e.g., NaHCO3) and extract the product with an organic solvent.
-
Purify the crude product to obtain the pyrazolopyridin-6-ol.
Step 3: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Treat the 1H-Pyrazolo[4,3-b]pyridin-6-ol (1.0 eq) with a brominating agent such as phosphorus oxybromide (POBr3) (1.5 eq).
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction and carefully quench with ice water.
-
Extract the product and purify by chromatography to yield the 6-bromo intermediate.
Step 4: Synthesis of this compound
-
In a sealed vessel, combine the 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)2) (0.6 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent like DMF.
-
Heat the reaction mixture to 120°C for 12-18 hours.
-
After cooling, dilute the reaction with water and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
Self-Validation: Each step requires characterization of the product (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity before proceeding to the next step.
In Vitro Evaluation Protocols
A tiered approach to in vitro testing is essential to characterize the potency, selectivity, and cellular activity of the synthesized inhibitor.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against FGFR kinase isoforms and to assess its selectivity against other relevant kinases (e.g., VEGFR2).
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Example for FGFR1) [4]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound) in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Perform a serial dilution to generate a range of concentrations.
-
Prepare a 3X kinase/antibody mixture containing recombinant FGFR1 and a Eu-labeled anti-tag antibody.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of acceptor (Alexa Fluor™ 647) to donor (Europium) emission.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Rationale: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, providing a direct measure of the compound's binding affinity.[4] Running this assay for FGFR1, FGFR2, FGFR3, and a counter-screen kinase like VEGFR2 allows for the determination of potency and selectivity.
| Kinase Target | Representative IC50 (nM) for Pyrazolopyridine Analogs[1] |
| FGFR1 | 0.3 - 1.0 |
| FGFR2 | 1.0 - 3.0 |
| FGFR3 | 1.0 - 2.0 |
| VEGFR2 | >350 |
| Note: These values are for a highly potent analog, compound 7n from Zhao et al., and serve as a benchmark for the target compound. |
Cell-Based Proliferation Assays
Objective: To evaluate the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on FGFR signaling.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Line Selection: Choose cancer cell lines with known FGFR alterations.
-
Cell Plating: Seed cells in 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Rationale: This assay measures ATP levels, which correlate with the number of viable cells. A reduction in luminescence indicates cytotoxic or cytostatic effects. Using cell lines with documented FGFR dependency provides a direct link between target inhibition and cellular phenotype.[1]
Target Engagement and Downstream Signaling Analysis
Objective: To confirm that the inhibitor engages its intended target (FGFR) in a cellular context and blocks downstream signaling.
Protocol: Western Blot Analysis
-
Cell Treatment: Plate FGFR-dependent cells (e.g., KATOIII or KG-1) and grow to 70-80% confluency. Treat with varying concentrations of the inhibitor for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR
-
Phospho-PLCγ (p-PLCγ)
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Rationale: This protocol provides direct evidence of target modulation. A dose-dependent decrease in the phosphorylation of FGFR and its key downstream effectors (PLCγ, ERK) confirms that the observed anti-proliferative effects are due to the on-target inhibition of the FGFR pathway.[1]
In Vivo Evaluation Protocols
Animal models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic properties of a lead compound.
Xenograft Tumor Models
Objective: To assess the anti-tumor activity of this compound in a living organism.
Protocol: Human Tumor Xenograft Model [1][5]
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation:
-
Harvest NCI-H1581 cells (FGFR1-amplified) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[5]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 × Length × Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Compound Formulation and Administration:
-
Formulate the inhibitor in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Administer the compound orally (p.o.) once or twice daily at predetermined dose levels (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a specified size), euthanize the mice.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Rationale: This model uses a human cancer cell line with a specific FGFR alteration known to be sensitive to FGFR inhibition, providing a clinically relevant system to test for in vivo efficacy.[1] Monitoring body weight is crucial for assessing the compound's toxicity.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy studies using xenograft models.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel FGFR inhibitors. The protocols outlined in this guide provide a comprehensive and validated framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound class. By adhering to these detailed methodologies and understanding the scientific rationale behind each step, researchers can effectively advance the preclinical development of potent and selective FGFR inhibitors for the treatment of cancer.
References
Synthetic Routes to Functionalized 1H-Pyrazolo[4,3-b]pyridines: Strategies and Protocols
An Application Guide for the Medicinal Chemist
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this bicyclic system is a cornerstone for designing molecules that interact with a wide array of biological targets. Its derivatives have demonstrated significant therapeutic potential, including activity as highly selective inhibitors of oncogenic proteins like c-Met (e.g., Glumetinib), Cyclin-Dependent Kinase 8 (CDK8) inhibitors, and positive allosteric modulators of metabotropic glutamate receptors (mGlu4).[1] The strategic functionalization of the pyrazolopyridine core allows for the fine-tuning of physicochemical properties and target engagement, making robust and versatile synthetic methodologies highly sought after by researchers in the pharmaceutical sciences.
This technical note provides a detailed overview of the principal synthetic strategies for accessing functionalized 1H-pyrazolo[4,3-b]pyridines. We will delve into two major retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole and the construction of a pyrazole ring onto a pyridine core. For key methodologies, we provide detailed, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and present data to guide the practicing chemist.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the 1H-pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two logical approaches, distinguished by which ring is formed in the key bond-forming step.
-
Strategy A: Pyridine Ring Annulation. This classical approach involves the cyclization of a pyridine ring onto a pre-formed, appropriately substituted aminopyrazole precursor. This strategy leverages the well-established chemistry of pyrazoles.
-
Strategy B: Pyrazole Ring Annulation. A more modern and often highly efficient approach involves forming the pyrazole ring onto a functionalized pyridine core. This method can offer novel pathways to complex substitution patterns.[1][2]
Caption: High-level retrosynthetic analysis of the 1H-pyrazolo[4,3-b]pyridine core.
Strategy A: Pyridine Ring Annulation from Aminopyrazole Precursors
This approach is a cornerstone of pyrazolopyridine synthesis, relying on the cyclocondensation of a 4-aminopyrazole derivative with a three-carbon electrophilic partner to construct the pyridine ring.
Method 1: Condensation with α,β-Unsaturated Carbonyls
A common implementation of Strategy A involves the reaction of a 5-amino-1H-pyrazole with an α,β-unsaturated ketone or aldehyde. This reaction proceeds via a cascade of a Michael addition followed by an intramolecular condensation and subsequent aromatization.
Caption: Workflow for pyridine annulation via Michael addition-condensation cascade.
Expert Insights: The regioselectivity of the cyclization is a critical consideration, particularly with unsymmetrical carbonyl compounds. The reaction is often catalyzed by acid (e.g., acetic acid) or base to facilitate the condensation and dehydration steps.[3] While robust, this method can sometimes lead to the formation of partially saturated dihydropyrazolo[3,4-b]pyridine derivatives, which may require a separate oxidation step to achieve full aromaticity.[4]
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
This strategy offers powerful and often more direct routes to highly functionalized pyrazolopyridines, starting from readily available pyridine derivatives.
Method 2: From 2-Chloro-3-cyanopyridines via Hydrazine Cyclization
A highly effective method involves the reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate.[5] This approach is particularly attractive as the pyridine precursors can be readily synthesized from simple acyclic ketones via a Vilsmeier-Haack reaction.[5]
Reaction Scheme:
-
Vilsmeier-Haack Reaction: An α-methylene ketone is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to yield a substituted 2-chloro-3-cyanopyridine.
-
Hydrazine Cyclization: The resulting 2-chloro-3-cyanopyridine is refluxed with hydrazine hydrate, which acts as a dinucleophile to displace the chloride and attack the cyano group, leading to the fused pyrazole ring.[5]
Caption: Two-step synthesis of 3-aminopyrazolopyridines from ketones.
Protocol 1: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[4,3-b]pyridine [5]
-
Step 1: Synthesis of 2-Chloro-3-cyano-4,6-dimethylpyridine
-
To a stirred solution of phosphorus oxychloride (POCl₃, 10.0 mL, 107.5 mmol) at 0°C, add N,N-dimethylformamide (DMF, 10.0 mL, 129.4 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl ethyl ketone (3.6 g, 50.0 mmol) in DMF (5.0 mL) to the reagent.
-
Heat the reaction mixture at 80°C for 8 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (20% w/v) to pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
-
-
Step 2: Cyclization to 3-Amino-4,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
-
In a round-bottom flask, dissolve 2-chloro-3-cyano-4,6-dimethylpyridine (1.0 g, 6.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (80% solution, 1.0 mL, ~20.6 mmol).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction to room temperature. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3-amino-1H-pyrazolo[4,3-b]pyridine derivative.
-
Method 3: One-Pot Synthesis from 2-Chloro-3-nitropyridines
A particularly elegant and efficient protocol has been developed for the synthesis of N-aryl pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines.[1] This method combines a nucleophilic aromatic substitution (SNAr), a modified Japp-Klingemann reaction, and the final cyclization into a one-pot procedure.[1][6]
Mechanistic Rationale: The sequence begins with the SNAr reaction of a β-keto ester with a 2-chloro-3-nitropyridine to form a pyridinyl keto ester intermediate. This intermediate then undergoes an azo-coupling reaction with a stable arenediazonium salt. The subsequent base-mediated steps involve deacylation and an intramolecular SNAr reaction where the hydrazone nitrogen displaces the nitro group to form the pyrazole ring.[1] This one-pot approach is highly advantageous as it avoids the isolation of unstable intermediates.[1]
Protocol 2: One-Pot Synthesis of Ethyl 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [1]
-
Step 1: Formation of the Pyridinyl Keto Ester
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 0.44 g, 11.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂), add ethyl acetoacetate (1.39 mL, 11.0 mmol) dropwise at 0°C.
-
Stir the mixture for 20 minutes at room temperature.
-
Add a solution of 2-chloro-5-nitro-3-pyridinecarbonitrile (2.0 g, 10.0 mmol) in DMF (10 mL).
-
Stir the reaction at room temperature for 2 hours. This solution containing the intermediate is used directly in the next step.
-
-
Step 2: One-Pot Azo-Coupling and Cyclization
-
In a separate flask, prepare a solution of benzenediazonium tosylate (3.2 g, 11.0 mmol) in acetonitrile (15 mL).
-
Cool the solution of the pyridinyl keto ester from Step 1 to 0°C.
-
Add the diazonium salt solution dropwise to the reaction mixture.
-
After the addition is complete, add pyridine (2.4 mL, 30.0 mmol) followed by pyrrolidine (0.83 mL, 10.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure ethyl 1-phenyl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Data Summary: Scope of the One-Pot Synthesis [1]
| Aryl Diazonium Substituent (Ar) | Product | Yield (%) | Melting Point (°C) |
| 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% | 222–224 |
| 4-Fluorophenyl | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76% | 214–215 |
| 2-Chlorophenyl | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72% | 234–235 |
| 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83% | 208–209 |
| 2-Methoxyphenyl | Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78% | 203–205 |
Post-Synthetic Functionalization
For drug development professionals, the ability to rapidly generate analogues from a common core is paramount. Halogenated 1H-pyrazolo[4,3-b]pyridines are versatile intermediates for diversification using transition-metal-catalyzed cross-coupling reactions.
Caption: Common cross-coupling reactions for derivatizing the pyrazolopyridine core.
Expert Insights: The presence of multiple nitrogen atoms in the scaffold can sometimes complicate catalysis by coordinating to the metal center. Careful selection of ligands (e.g., phosphine-based ligands like Xantphos or SPhos) and conditions is crucial for achieving high yields in these transformations. The differential reactivity of various positions on the ring system can also be exploited for selective, stepwise functionalization.[7][8]
Conclusion
The synthesis of functionalized 1H-pyrazolo[4,3-b]pyridines is a dynamic area of chemical research, driven by the scaffold's immense pharmacological importance. Modern methods, particularly those involving the annulation of a pyrazole ring onto a pre-functionalized pyridine, offer highly efficient, one-pot procedures for accessing complex derivatives from simple starting materials.[1] Classical cyclocondensation strategies remain valuable, while post-synthetic modifications via cross-coupling reactions provide a powerful platform for generating diverse compound libraries for drug discovery programs. The protocols and strategies outlined in this guide are designed to provide researchers with a robust toolkit for the synthesis and exploration of this critical heterocyclic system.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific heterocyclic synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to improve your reaction yields and final product purity.
I. Overview of Synthetic Strategies
The synthesis of the pyrazolo[4,3-b]pyridine scaffold is a critical step in the development of various therapeutic agents, including kinase inhibitors.[1][2] Achieving a good yield of this compound, a specific derivative, requires careful control over reaction conditions and a thorough understanding of the underlying reaction mechanisms.
Common synthetic routes to the pyrazolo[4,3-b]pyridine core involve either the construction of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a functionalized pyridine. One efficient method starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1][3] Another approach involves the cyclocondensation of aminopyrazole derivatives with suitable carbonyl compounds.[4][5]
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of a pyrazolo[4,3-b]pyridine core, which can be adapted for the target molecule, this compound.
Caption: Generalized workflow for pyrazolo[4,3-b]pyridine synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A consistently low yield is a common frustration in heterocyclic synthesis.[6] The causes can range from suboptimal reaction conditions to impure reagents.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and reactant concentrations. Run small-scale trials to identify the ideal parameters before scaling up.[6] |
| Impure Reagents or Solvents | Use reagents and solvents of appropriate purity. Ensure solvents are anhydrous, especially for moisture-sensitive reactions. Impurities can lead to unwanted side reactions or incomplete conversion.[6] |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[6] |
| Inefficient Mixing | In heterogeneous reactions, ensure the stirring rate is adequate for the reaction's scale and viscosity to prevent poor reaction rates.[6] |
| Product Decomposition | The desired product might be unstable under the reaction or workup conditions. Monitor the reaction progress using TLC or LC-MS to check for product degradation over time.[6] |
Issue 2: Formation of Multiple Products/Isomers
The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[4]
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | The relative electrophilicity of carbonyl groups in precursors can dictate the regiochemical outcome.[4] Consider modifying the starting materials to favor the desired isomer. For instance, using a starting material with highly differentiated carbonyl groups can lead to regioselectivity greater than 80%.[4] |
| Side Reactions | Unwanted side reactions can compete with the main reaction pathway. Analyze the reaction mixture by LC-MS to identify major byproducts. This information can help in understanding the competing reaction pathways and modifying the conditions to suppress them. |
| Tautomerization | Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms, the 1H- and 2H-isomers. However, computational studies have shown the 1H-tautomer to be significantly more stable.[5] While this suggests the 1H-isomer should be the major product, reaction conditions could potentially influence the tautomeric equilibrium. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems for chromatography. Sometimes, a multi-step purification involving both chromatography and recrystallization is necessary. |
| Product Insolubility | The product may precipitate out of the reaction mixture, sometimes with impurities. In some cases, the product can be directly filtered from the cooled reaction mixture.[1] If the product is highly insoluble, finding a suitable recrystallization solvent is key. |
| Oily Product | If the product oils out instead of crystallizing, try trituration with a non-polar solvent to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the pyrazolo[4,3-b]pyridine core?
A1: A frequently used and efficient method for synthesizing pyrazolo[4,3-b]pyridines starts with readily available 2-chloro-3-nitropyridines.[1][3] This approach involves a sequence of SNAr and modified Japp–Klingemann reactions, offering advantages like operational simplicity.[1]
Q2: How can I introduce the nitrile group at the C6 position?
A2: The introduction of a nitrile group can often be achieved through functional group interconversion. If your synthetic route leads to a precursor with a suitable leaving group (e.g., a halogen) at the 6-position, a nucleophilic substitution with a cyanide source (e.g., CuCN, Zn(CN)₂) in a suitable solvent like DMF or NMP is a common strategy.
Q3: My reaction is very sensitive to moisture. What precautions should I take?
A3: For moisture-sensitive reactions, it is crucial to use anhydrous solvents and reagents.[6] Reactions should be set up under an inert atmosphere (nitrogen or argon) using techniques like a Schlenk line or a glovebox. All glassware should be oven-dried before use.
Q4: I am observing an unexpected rearrangement in my reaction. What could be the cause?
A4: Unusual rearrangements, such as the C-N migration of an acetyl group, have been observed in the synthesis of pyrazolo[4,3-b]pyridines.[1] These can be influenced by the specific substrates and reaction conditions. A thorough mechanistic investigation, potentially involving the isolation of intermediates and NMR experiments, may be necessary to understand and control such rearrangements.[1]
Q5: What analytical techniques are essential for characterizing my final product?
A5: A combination of analytical techniques is necessary to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.
-
Melting Point: To assess the purity of a solid product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
IV. References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. 6
-
CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. 7
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - PMC - NIH. (2023). 1
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (2023). 8
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC - NIH. (2023). 9
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. 10
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021). 2
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - ResearchGate. (2025). 3
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. 4
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. 5
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of pyrazolo[4,3-b]pyridines"
Welcome to the technical support center for the synthesis of pyrazolo[4,a3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their synthetic routes. My aim here is not just to provide protocols, but to delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired pyrazolo[4,3-b]pyridine?
A1: The formation of regioisomers, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines, is one of the most common challenges.[1][2] The root cause lies in the presence of multiple reactive sites on your pyridine or pyrazole precursors, leading to competing cyclization pathways.
-
Mechanistic Insight: In syntheses involving the annulation of a pyrazole ring onto a pyridine precursor, the nucleophilic attack can often occur at two different electrophilic carbons on the pyridine ring. For example, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, intramolecular attack can occur at both the C2 and C4 positions of the pyridine ring, leading to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers, respectively.[1] Similarly, when constructing the pyridine ring onto a pyrazole, the use of unsymmetrical 1,3-dicarbonyl compounds can result in two possible condensation products.[2][3]
-
Troubleshooting:
-
Solvent and Reagent Selection: The polarity of the solvent and the nature of the electrophilic additive can significantly influence the regioselectivity. For instance, in the N-oxide tosylhydrazone route, using tosyl anhydride in polar solvents may favor one isomer, while triflic anhydride in a less polar solvent like dichloromethane can favor another.[1]
-
Steric Hindrance: Introducing bulky substituents on your starting materials can sterically hinder one of the reaction sites, thereby favoring the formation of a single isomer.
-
Electronic Effects: The electronic properties of the substituents on the pyridine or pyrazole ring can alter the electrophilicity or nucleophilicity of the reaction centers. Electron-withdrawing groups can make a particular carbon more susceptible to nucleophilic attack, guiding the cyclization.
-
Q2: I've isolated an unexpected intermediate that appears to be the result of an acetyl group migration. What is happening and how can I prevent it?
A2: This is an unusual but documented rearrangement. An observed C-N migration of an acetyl group can occur, leading to a stable N-acetyl-N-arylhydrazone intermediate instead of the expected product.[4][5]
-
Mechanistic Insight: This rearrangement is often catalyzed by a nucleophile, such as pyrrolidine. The proposed mechanism involves the nucleophile attacking the electron-deficient N=N double bond of an azo-intermediate. This generates a negative charge on the adjacent nitrogen, which then attacks the nearby carbonyl group of the acetyl moiety. The resulting four-membered ring intermediate quickly opens to yield the more stable rearranged product.[5] The formation of N-acetylpyrrolidine can sometimes be observed as a byproduct in this process.[4][5]
-
Troubleshooting:
-
Catalyst Choice: If you are using a nucleophilic catalyst like pyrrolidine, consider switching to a non-nucleophilic base to promote the desired cyclization without inducing the rearrangement.
-
Temperature Control: The rearrangement can be sensitive to temperature. Running the reaction at a lower temperature may disfavor the rearrangement pathway.
-
One-Pot Strategy: In some cases, a carefully designed one-pot procedure that doesn't allow for the isolation of the rearrangement-prone intermediate can be beneficial.
-
Q3: My reaction using a Vilsmeier-Haack reagent is giving me multiple products. What are they and how do I get a cleaner reaction?
A3: The Vilsmeier-Haack reaction is a powerful tool for formylation, but it can lead to several byproducts in the synthesis of pyrazolo[4,3-b]pyridines. You may observe a chlorinated byproduct and, in some cases, a novel dimer.[6]
-
Common Byproducts:
-
Chlorinated Byproduct: Formation of a 6-chloro-pyrazolo[4,3-b]pyridine alongside the desired 5-carbaldehyde is a common side reaction.[6]
-
Dimerization: An unexpected 3,3′-bipyrazolo[3,4-b]pyridine scaffold has been reported as a byproduct, likely formed through a complex reaction pathway involving the Vilsmeier reagent.[6]
-
-
Troubleshooting:
-
Control of Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (typically POCl₃ and DMF). An excess of the reagent can promote side reactions.
-
Temperature and Reaction Time: These parameters are critical. Lowering the temperature and optimizing the reaction time can help to minimize the formation of byproducts. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the reactive Vilsmeier reagent and any intermediates.
-
Troubleshooting Guides
Issue 1: Poor Yields and Incomplete Conversion
Symptoms:
-
Low yield of the desired pyrazolo[4,3-b]pyridine.
-
Presence of starting materials or stable intermediates in the final product mixture.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Stable Intermediates | In certain routes, such as the Japp-Klingemann reaction, stable azo-compounds may form instead of proceeding to the hydrazone and subsequent cyclization.[4] | Increase the temperature or adjust the pH to facilitate the conversion of the azo-intermediate. Be cautious, as harsh conditions can also lead to other side products. |
| Insufficient Activation | The cyclization step may require a specific activating agent (e.g., an acid or a coupling reagent) that is either not potent enough or used in insufficient quantity. | Re-evaluate your activating agent. For example, in reactions involving condensation, a stronger Lewis acid might be necessary. Ensure the stoichiometry of the activating agent is correct. |
| Steric Hindrance | Bulky substituents on the starting materials may slow down the reaction rate, leading to incomplete conversion under standard conditions. | Increase the reaction temperature and/or extend the reaction time. The use of a microwave reactor can sometimes overcome steric barriers by providing rapid and efficient heating. |
Issue 2: Formation of Oxidation or Reduction Byproducts
Symptoms:
-
Isolation of a dihydropyrazolopyridine or an over-aromatized byproduct.
-
Presence of byproducts from side reactions with reagents, such as N,N-dimethylaniline.[7]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Disproportionation | A dihydropyrazolopyridine intermediate can potentially undergo disproportionation, yielding a 50:50 mixture of the desired oxidized product and a reduced version.[8] | If a dihydropyridine intermediate is suspected, consider adding a mild oxidizing agent (e.g., air, DDQ) to the reaction mixture to drive the reaction towards the fully aromatized product. |
| Unintended Redox Reactions | Some reagents or reaction conditions can lead to unintended oxidation or reduction of functional groups on your molecule. | Carefully review all reagents for their redox potential. If a particular reagent is suspected, try to find a suitable alternative with a more neutral redox profile. |
Visualizing Byproduct Formation
Regioisomeric Byproduct Formation
The following diagram illustrates the competing cyclization pathways that can lead to the formation of regioisomers from a common intermediate.
Caption: Competing pathways in pyrazolopyridine synthesis.
Mechanism of Acetyl Group Migration
This diagram outlines the proposed mechanism for the nucleophile-catalyzed C-N migration of an acetyl group, a potential source of a significant byproduct.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dau.url.edu [dau.url.edu]
Technical Support Center: Japp-Klingemann Reaction for Heterocyclic Synthesis
Welcome to the technical support guide for the Japp-Klingemann reaction. This resource is designed for researchers, medicinal chemists, and process development scientists leveraging this powerful C-C bond-forming reaction to construct hydrazone intermediates, which are pivotal precursors for a vast array of heterocyclic systems, most notably indoles via the Fischer indole synthesis.[1][2] This guide moves beyond standard protocols to address the nuanced challenges and frequent sticking points encountered in the lab.
Mechanism at a Glance: The Key to Troubleshooting
A firm grasp of the reaction mechanism is the most potent troubleshooting tool. The reaction proceeds via a well-defined sequence, and failure at any stage will compromise the outcome.[1][3]
The process begins with the base-mediated deprotonation of a β-keto-acid or β-keto-ester to form a nucleophilic enolate. This enolate then attacks the electrophilic terminal nitrogen of an aryl diazonium salt, generating an azo intermediate.[1][2] Under the reaction conditions, this intermediate is unstable and undergoes rapid hydrolysis (or decarboxylation if starting from a β-keto-acid), leading to the cleavage of an acyl or carboxyl group.[4][5][6] A final tautomerization yields the stable hydrazone product.[1]
Caption: Core stages of the Japp-Klingemann reaction.
Critical Parameters & Optimization
Success in the Japp-Klingemann reaction hinges on the careful control of several interdependent parameters. A systematic approach to optimizing these variables is crucial, especially for novel substrates.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Active Methylene | β-Keto-esters (e.g., ethyl acetoacetate), β-Diketones (e.g., acetylacetone), β-Keto-acids | The choice determines which group is cleaved. In β-keto-esters, the acyl group is typically lost.[5] With β-keto-acids, decarboxylation occurs.[5] The acidity of the α-proton is critical for efficient enolate formation. |
| Diazonium Salt | Prepared in situ from anilines + NaNO₂/HCl; Isolated salts (e.g., tetrafluoroborates, tosylates) | Diazonium salt stability is paramount. Electron-withdrawing groups on the aniline can increase stability and electrophilicity, while some electron-donating groups may lead to less stable salts.[7] Using pre-formed, stable salts like tosylates can improve reproducibility.[8][9] |
| Base | Sodium acetate, Sodium hydroxide, Sodium carbonate, Pyridine | The base must be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions or decomposition of the diazonium salt. Sodium acetate is a common choice, providing a buffered, mildly basic medium.[7] |
| Solvent | Ethanol, Methanol, Water, or aqueous mixtures | The solvent must solubilize both the enolate and the diazonium salt. Aqueous ethanol is a frequent choice. The polarity of the solvent can influence reaction rates. |
| Temperature | -5 to 10 °C | Low temperatures (typically 0-5 °C) are critical for two reasons: 1) to ensure the stability of the thermally labile diazonium salt[10][11], and 2) to control the rate of the exothermic coupling reaction, minimizing side-product formation. |
| pH | Mildly acidic to mildly basic (pH 4-8) | The pH is a delicate balance. It must be high enough to allow for sufficient enolate concentration but low enough to prevent the diazonium salt from converting to a non-reactive diazotate anion at high pH. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the Japp-Klingemann reaction.
Q: My reaction yield is consistently low or zero. What are the primary causes?
A: Low yield is the most frequent complaint and can stem from several factors. A logical, step-by-step diagnosis is key.
1. Diazonium Salt Integrity: This is the most common point of failure.
-
Incomplete Diazotization: Ensure your aniline is fully dissolved and the temperature is strictly maintained at 0-5 °C during the dropwise addition of sodium nitrite solution.[11] An excess of nitrous acid can be detrimental; use a slight excess of aniline or quench excess nitrous acid with sulfamic acid.
-
Decomposition: Aryl diazonium salts are notoriously unstable. They should be prepared fresh and used immediately.[10][11] If the diazonium solution develops a dark color or evolves nitrogen gas (effervescence) before use, it has likely decomposed. For particularly unstable anilines, consider preparing a more stable tetrafluoroborate or tosylate salt, which can sometimes be isolated.[8][9][12]
2. Incorrect pH:
-
The coupling step is highly pH-dependent. If the medium is too acidic (pH < 4), the concentration of the nucleophilic enolate will be too low for the reaction to proceed efficiently.
-
If the medium is too basic (pH > 8), the electrophilic diazonium cation can be converted into a less reactive diazohydroxide or diazotate anion.
-
Solution: Before adding the diazonium salt, ensure your active methylene component is dissolved in a buffered solution (e.g., ethanol/water with sodium acetate) to maintain the optimal pH range upon addition of the acidic diazonium solution.[7]
3. Inefficient Enolate Formation:
-
Your chosen base may not be strong enough to deprotonate the active methylene compound effectively. While sodium acetate works for many substrates, less acidic starting materials may require a slightly stronger base like sodium carbonate or pyridine.
Caption: Diagnostic workflow for low yield issues.
Q: I'm observing a deeply colored, insoluble byproduct. Could this be a formazan?
A: Yes, the formation of intensely colored formazan dyes is a known side reaction, particularly if the initially formed hydrazone can be further deprotonated and react with a second molecule of the diazonium salt.
-
Cause: This typically occurs when using an excess of the diazonium salt or under conditions that favor deprotonation of the product hydrazone.
-
Prevention:
-
Stoichiometry: Use the active methylene compound as the limiting reagent or use a slight excess (1.05-1.1 equivalents). Avoid a large excess of the diazonium salt.
-
Controlled Addition: Add the diazonium salt solution slowly and dropwise to the solution of the enolate. This maintains a low instantaneous concentration of the diazonium salt, favoring the desired 1:1 reaction.
-
pH Control: Overly basic conditions can facilitate the deprotonation of the product, making it susceptible to a second attack. Maintain the pH in the recommended range.
-
Q: The reaction starts but seems to stall, leaving unreacted starting material. Why?
A: A stalling reaction often points to a gradual change in reaction conditions that inhibits the process.
-
Temperature Creep: The diazotization and coupling steps are often exothermic. If the cooling bath is insufficient, the internal temperature can rise, leading to the accelerated decomposition of the remaining diazonium salt. Ensure vigorous stirring and a robust ice-salt or ice-acetone bath.
-
pH Drift: The cleavage of the acyl group from a β-keto-ester releases a carboxylic acid, which can lower the pH of the medium below the optimal range, effectively quenching the reaction by protonating the enolate. A well-buffered system (e.g., using 2-3 equivalents of sodium acetate) is essential to absorb this acid and maintain a stable pH.[13]
Frequently Asked Questions (FAQs)
Q: What are the safety considerations for the Japp-Klingemann reaction? A: The primary hazard lies with the aryl diazonium salts. Many solid diazonium salts are shock-sensitive and can decompose explosively, especially upon drying.[14] For this reason, they are almost always generated in situ and used directly in solution.[11][12] Always work behind a blast shield, wear appropriate PPE, and keep the reaction scale as small as is practical. Quench any residual diazonium salt at the end of the reaction with a suitable agent like sulfamic acid before work-up.
Q: Can I use electron-rich anilines like p-anisidine? A: Yes, but with caution. Electron-rich anilines form diazonium salts that are often less stable and more prone to decomposition. Furthermore, the resulting diazonium salt is less electrophilic, which can slow down the coupling reaction.[7] For these substrates, it is absolutely critical to maintain temperatures at or below 0 °C. Sometimes, switching to a more stable counter-ion (like tetrafluoroborate) can be beneficial.[14]
Q: What is the best work-up and purification procedure? A: The hydrazone products are often colored solids and may precipitate directly from the reaction mixture.
-
Isolation: The most common method is to dilute the reaction mixture with water to precipitate the product fully. The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol, methanol, or ethyl acetate. If the product is an oil or does not crystallize easily, column chromatography on silica gel is a standard alternative.
Exemplary Experimental Protocol
Synthesis of Ethyl 2-oxo-3-(phenylhydrazono)butanoate
This protocol is a representative example and may require optimization for different substrates.
-
Diazonium Salt Preparation:
-
In a 250 mL beaker, dissolve aniline (4.65 g, 50 mmol) in a mixture of concentrated hydrochloric acid (12.5 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous magnetic stirring.
-
In a separate flask, dissolve sodium nitrite (3.5 g, 50.7 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 15-20 minutes, ensuring the internal temperature never exceeds 5 °C.[13] The resulting solution should be clear and pale yellow. Keep this solution in the ice bath for immediate use.
-
-
Coupling Reaction:
-
In a 500 mL flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (6.5 g, 50 mmol) and sodium acetate trihydrate (20.4 g, 150 mmol) in 100 mL of 95% ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution from step 1 to the ethanolic solution of ethyl acetoacetate over 30 minutes with efficient stirring.[13] Maintain the temperature below 5 °C. A yellow-orange precipitate should form.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.[13]
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir for another hour.
-
Add 200 mL of cold water to the reaction mixture to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 40 °C. The product can be further purified by recrystallization from ethanol if necessary.
-
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]
- 4. Japp-Klingemann Reaction [drugfuture.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. byjus.com [byjus.com]
- 12. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Welcome to the technical support guide for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities.[1] However, their synthesis can be accompanied by challenges, including the formation of isomeric impurities and unexpected side products.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis, ensuring higher yields, greater purity, and reproducible results.
Section 1: Primary Synthetic Pathways and Potential Pitfalls
The synthesis of the 1H-Pyrazolo[4,3-b]pyridine core generally involves the annulation (ring-building) of a pyrazole ring onto a functionalized pyridine precursor. A common and effective strategy begins with a di-substituted pyridine, such as 2,6-dichloronicotinonitrile or a related derivative, which undergoes sequential reactions with hydrazine to form the bicyclic system.
Understanding the main reaction pathway is critical for diagnosing deviations that lead to side products. Below is a generalized workflow illustrating the key transformations.
Caption: Generalized synthetic workflow and common side reaction pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Yield & Incomplete Cyclization
Question: "My reaction yields are consistently low, and LC-MS analysis shows a significant amount of the 6-chloro-2-hydrazinylnicotinonitrile intermediate remaining, even after extended heating. What's causing the cyclization to fail?"
Answer: This is a common issue that typically points to insufficient energy or improper conditions for the intramolecular cyclization step.
-
Probable Cause 1: Insufficient Thermal Energy. The intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carbon bearing the nitrile group, followed by tautomerization, is the key ring-closing step. This process has a significant activation energy barrier. Refluxing in lower-boiling solvents like ethanol may not be sufficient.
-
Solution: Switch to a higher-boiling solvent such as n-butanol, DMF, or DMAc. Alternatively, microwave irradiation can be an effective method for providing localized, high-energy input to drive the reaction to completion, often in shorter timeframes.[2]
-
-
Probable Cause 2: Base Is Not Optimal. While thermal cyclization is possible, the reaction is often facilitated by a base. The base deprotonates the hydrazine moiety, increasing its nucleophilicity and accelerating the ring closure.
-
Probable Cause 3: Purity of Hydrazine Intermediate. The intermediate hydrazinylpyridine can be prone to oxidation or decomposition if not handled correctly. Impurities can inhibit the cyclization step.
-
Solution: Ensure the intermediate is isolated cleanly. If it is carried forward without purification, consider an aqueous workup to remove any residual salts or polar impurities before proceeding to the cyclization step.
-
Problem 2: Formation of an Unexpected Isomer
Question: "My final product's NMR spectrum is inconsistent with the target 1H-Pyrazolo[4,3-b]pyridine structure. I suspect an isomer has formed. How is this possible?"
Answer: Isomer formation is a classic challenge in heterocyclic chemistry, often stemming from issues of regioselectivity or unintended rearrangements.
-
Probable Cause 1: Non-Regioselective Hydrazine Attack. If your starting material is a pyridine ring with two different leaving groups (e.g., 2-chloro-6-fluoronicotinonitrile), the initial nucleophilic substitution by hydrazine may not be fully selective. Hydrazine could attack either position, leading to two different hydrazinyl intermediates and, subsequently, two different final pyrazolopyridine regioisomers.
-
Solution: This must be controlled at the first step. Carefully select starting materials where the two leaving groups have significantly different reactivities or are identical (e.g., 2,6-dichloronicotinonitrile). Temperature control is key; running the initial substitution at lower temperatures often enhances selectivity.
-
-
Probable Cause 2: Ring Transformation. Under excessively harsh conditions (e.g., very high temperatures, sealed-tube reactions), heterocyclic systems can undergo ring-opening and closing events to form more thermodynamically stable isomers. For example, reactions of chloro-substituted nitrogen heterocycles with hydrazine have been known to yield rearranged triazole products instead of the expected fused systems.[3]
-
Solution: Avoid unnecessarily harsh conditions. Use the minimum temperature and reaction time required for conversion. If high temperatures are needed, microwave synthesis can sometimes provide better control and reduce the formation of rearrangement byproducts compared to conventional heating.[4]
-
Problem 3: Major Impurity Identified as an Amidine or Amide
Question: "A major byproduct has a molecular weight corresponding to the addition of an amine or water to my target molecule. What is this side reaction?"
Answer: The nitrile group (-C≡N) on your target molecule is an electrophilic site and can be susceptible to nucleophilic attack, especially if nucleophiles are present under forcing conditions.
-
Probable Cause 1: Attack by Amine/Hydrazine (Amidine Formation). If excess hydrazine or another amine is present during the high-temperature cyclization step, it can act as a nucleophile and attack the nitrile carbon. This leads to the formation of a highly polar carboxamidine byproduct. This has been observed in related pyrazolopyridine systems where the desired substitution reaction was accompanied by nitrile addition as the major pathway.[5]
-
Solution: Use a stoichiometric amount of hydrazine in the initial step to minimize its presence during the final high-temperature cyclization. If the two steps are performed in one pot, consider a protocol where conditions for the first step are mild, followed by removal of excess hydrazine (e.g., under vacuum) before heating for the cyclization.
-
-
Probable Cause 2: Hydrolysis of the Nitrile (Amide/Carboxylic Acid Formation). If the reaction is worked up under strong acidic or basic conditions, or if there is residual water in a high-boiling solvent like DMF at high temperatures, the nitrile group can be hydrolyzed to the corresponding primary amide (1H-Pyrazolo[4,3-b]pyridine-6-carboxamide) or even the carboxylic acid.
-
Solution: Use anhydrous solvents for the reaction. During workup, use dilute acid or base and avoid prolonged heating. If purification requires chromatography, ensure the silica gel is not overly acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of triethylamine.
-
Caption: Side reactions involving the nitrile group.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route offers the best control over side reactions?
-
A stepwise approach is generally superior to a one-pot synthesis for controlling impurities. A robust method involves the initial SNAr reaction of a 2,X-dihalopyridine with hydrazine at a controlled temperature to form the hydrazinyl intermediate, followed by isolation/purification, and then a separate, higher-temperature cyclization step.[6] This prevents excess hydrazine from promoting amidine formation and allows for the removal of any regioisomers formed in the first step.
-
-
Q2: How critical is the choice of base for the cyclization step?
-
It is very critical. Strong, nucleophilic bases like sodium hydroxide or sodium methoxide should be avoided, especially if any ester groups are present elsewhere in the molecule, as they can cause saponification.[1] Non-nucleophilic organic bases (DBU, DIPEA) or inorganic bases (K₂CO₃, Cs₂CO₃) are preferred as they facilitate the desired proton transfer for cyclization without directly attacking the electrophilic centers on the molecule.
-
-
Q3: What are the best analytical methods to monitor this reaction?
-
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check for the consumption of starting material and the appearance of new spots. LC-MS is invaluable for confirming the mass of the intermediate, the final product, and any major byproducts, which is essential for diagnosing side reactions like hydrolysis (+18 amu) or amidine formation (+17 amu from NH₃ or +32 from hydrazine).
-
Section 4: Recommended Protocol & Troubleshooting Summary
The following protocol is a robust, two-step procedure adapted from established methodologies for synthesizing related heterocyclic systems.[6][7]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-chloronicotinonitrile
-
To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor by TLC/LC-MS (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature. A precipitate of the product should form.
-
Filter the solid, wash with cold ethanol, and then water to remove any hydrazine salts.
-
Dry the solid under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Suspend the 2-hydrazinyl-6-chloronicotinonitrile (1.0 eq) in n-butanol (15 mL per gram).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 118 °C) and stir vigorously. Monitor the reaction by LC-MS (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure product.
Troubleshooting Data Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Reaction Stalls at Hydrazinyl Intermediate | Insufficient temperature for cyclization; Lack of base catalysis. | Switch to a higher boiling solvent (n-butanol, DMF); Add K₂CO₃ or DBU. | [1] |
| Multiple Isomers in Final Product | Non-regioselective starting material; Ring rearrangement. | Use symmetric dihalopyridines; Avoid excessive temperatures (>150 °C). | [3][8] |
| Major Byproduct with M+17 or M+18 | Nitrile attack by amine/ammonia; Nitrile hydrolysis. | Use stoichiometric hydrazine; Ensure anhydrous conditions; Use neutral workup. | [5] |
| Saponification of Ester Groups (if present) | Use of strong nucleophilic bases (NaOH, MeONa). | Use non-nucleophilic bases like K₂CO₃, DBU, or DIPEA. | [1] |
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Challenges of Polar Pyrazolopyridine Compounds
Welcome to the technical support center for the purification of polar pyrazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to achieve your desired purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Chromatography Issues
Q1: My polar pyrazolopyridine compound shows little to no retention on a C18 reverse-phase HPLC column. What are my options?
Possible Causes:
-
High Polarity of the Analyte: Polar pyrazolopyridine derivatives often have a high affinity for the polar mobile phase in reverse-phase chromatography (RPC), leading to poor retention on the non-polar stationary phase.[1][2]
-
Inappropriate Mobile Phase: The organic modifier (e.g., acetonitrile, methanol) concentration might be too high, or the aqueous component may lack the necessary additives to promote retention.
Solutions:
-
Modify the Mobile Phase:
-
Decrease Organic Modifier Concentration: Start with a lower percentage of the organic solvent in your gradient.
-
Use a Different Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[3]
-
Introduce an Ion-Pairing Agent: For ionizable pyrazolopyridines, adding an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can enhance retention.
-
-
Consider Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or cyano) and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][2][4]
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (typically silica or alumina) and a non-polar mobile phase. It can be very effective for separating polar compounds.[5] Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[6]
-
Q2: I'm observing significant peak tailing for my pyrazolopyridine compound during HPLC analysis. What's causing this and how can I fix it?
Possible Causes:
-
Secondary Interactions with the Stationary Phase: Residual acidic silanol groups on the silica backbone of the stationary phase can interact with basic nitrogen atoms in the pyrazolopyridine core, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing asymmetrical peaks.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For basic pyrazolopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can mask the acidic silanol groups and improve peak shape.[8][9]
-
Adjust the pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.
-
-
Optimize Chromatographic Conditions:
-
Use a Polar-Endcapped Column: These columns have been treated to reduce the number of accessible silanol groups, minimizing secondary interactions.[1]
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample.
-
Crystallization Issues
Q3: My polar pyrazolopyridine compound "oils out" instead of forming crystals during recrystallization. What should I do?
Possible Causes:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the solvent even at low temperatures.
-
Melting Point Lower Than Solvent Boiling Point: If the compound's melting point is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves, leading to oiling out.[8][10]
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
Solutions:
-
Change the Solvent System:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[8][10]
-
Employ a Mixed-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization.[10][11]
-
-
Modify the Crystallization Conditions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[11]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Q4: The recovery of my pyrazolopyridine compound after recrystallization is very low. How can I improve the yield?
Possible Causes:
-
Using Too Much Solvent: Excess solvent will keep more of your compound dissolved in the mother liquor.[11]
-
Premature Crystallization: The compound may have crystallized out during hot filtration.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize product precipitation.
Solutions:
-
Optimize the Protocol:
-
Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[11]
-
Pre-warm the Filtration Apparatus: Pre-warming the funnel and receiving flask can prevent premature crystallization during hot filtration.[11]
-
Thorough Cooling: Ensure the solution is cooled in an ice bath to maximize the precipitation of the product.[11]
-
Concentrate the Mother Liquor: You can often obtain a second crop of crystals by concentrating the filtrate and re-cooling.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel polar pyrazolopyridine compound?
A flowchart for selecting a suitable purification technique is presented below. The initial choice often depends on the scale of the purification and the physical state of the compound. For small-scale purification, chromatography is generally preferred. For larger quantities of a solid compound, recrystallization is a more economical option if a suitable solvent can be found.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcompare.com [labcompare.com]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Regioisomer Formation in Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. As Senior Application Scientists, we understand that the formation of undesired regioisomers is a critical challenge that can impede research progress, complicate purification, and impact overall yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the lab. The answers are based on established chemical principles and field-proven strategies.
Q1: My reaction is producing a mixture of N1 and N2-substituted pyrazolopyridines. How can I improve the selectivity?
A: The formation of a regioisomeric mixture is the most common challenge in the N-functionalization of pyrazole-containing scaffolds.[1] This arises because the two nitrogen atoms of the pyrazole ring are in tautomeric equilibrium and possess similar nucleophilicity.[2][3] To improve selectivity, you must strategically manipulate the factors that influence which nitrogen is more reactive. The primary factors to consider are:
-
Steric Hindrance: This is often the most dominant factor. The reaction will preferentially occur at the less sterically crowded nitrogen atom. Analyze the substitution pattern of your pyrazolopyridine core, particularly at the positions adjacent to the pyrazole nitrogens (C3 and C5 positions of the pyrazole ring).[4][5]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regioisomeric ratio.[6] A systematic screen of these parameters is a crucial optimization step. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[7][8]
-
Nature of the Electrophile: The size and reactivity of your alkylating or arylating agent can influence the outcome. Bulkier electrophiles will more strongly favor reaction at the less hindered nitrogen.[9]
A logical workflow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: I am trying to synthesize the N1-alkylated isomer, but the N2 isomer is the major product. What factors can I change?
A: Favoring the N1 position typically involves leveraging steric hindrance. If you are obtaining the N2 isomer, it suggests that the N1 position is either sterically blocked or electronically disfavored under your current conditions.
-
Steric Redirection: The most reliable strategy is to use a pyrazolopyridine precursor where the substituent at the C3 position of the pyrazole ring is significantly bulkier than any substituent at the C5 position. Alkylation will then preferentially occur at the less hindered N1 nitrogen.[1][4] If your substrate does not have this feature, consider using a much bulkier alkylating agent. The increased steric demand of the electrophile can override the inherent preference of the substrate.
-
Condition Tuning: Certain reaction conditions are known to favor N1 alkylation. A widely cited system is the use of potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMSO or DMF.[5] This combination often enhances selectivity for the N1 position.
-
Protecting Groups: A more advanced strategy involves the use of a removable directing group. For example, a bulky triphenylsilyl group can be installed at the C5 position to completely block the N1 nitrogen, directing a first reaction to N2. After this, the silyl group can be removed, and a second, different functionalization can be performed at N1.[5]
Q3: I need to synthesize the N2-alkylated isomer, which is often the thermodynamic underdog. What strategies can I use?
A: Synthesizing the N2-substituted isomer is a well-known challenge as the N1-isomer is often the kinetic and/or thermodynamic product, especially with bulky groups at C3.[10] However, several effective strategies exist:
-
Substrate Design: Start with a pyrazolopyridine core where the C5 position is sterically hindered by a bulky substituent, leaving the N2 position more accessible.
-
Protecting Group Strategy: This is a highly effective, albeit longer, approach. A precursor with a protecting group, such as a tetrahydropyranyl (THP) group, can be used to selectively achieve either N1 or N2 substitution.[11][12] The THP group can be removed under acidic conditions, allowing for subsequent functionalization.
-
Catalysis: The use of specific Lewis acid catalysts has been shown to direct alkylation towards the N2 position.[1] Screening different metal catalysts (e.g., based on Mg, Zn, or Cu) could reveal conditions that favor the desired isomer.
-
Novel Methodologies: A groundbreaking "strategic atom replacement" method has been developed where N-alkyl pyrazoles are synthesized from isothiazole precursors. This approach circumvents the direct N-functionalization of the pyrazole ring entirely, thus avoiding the associated regioselectivity issues.[13][14]
Q4: How do I reliably separate N1 and N2 regioisomers if my reaction is not perfectly selective?
A: Even with optimized conditions, achieving >99% selectivity can be difficult. A robust purification strategy is therefore essential.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both analytical quantification and preparative separation of regioisomers.[15]
-
Method Development: Start with a reverse-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid. The two isomers often show different retention times due to subtle differences in polarity and shape.
-
Scale-Up: Once an analytical method is established, it can be scaled to a preparative HPLC system to isolate gram quantities of each isomer.
-
-
Flash Column Chromatography: For larger scales, flash chromatography on silica gel can be effective. The polarity difference between N1 and N2 isomers can sometimes be small, requiring careful solvent system optimization. Using a slow gradient elution can often resolve closely running spots.
-
Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective and scalable purification method. Experiment with a variety of solvent systems to induce selective crystallization of the desired product.
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to regioselectivity in pyrazolopyridine synthesis.
Q1: What are the fundamental principles governing regioselectivity in the N-functionalization of pyrazolopyridines?
A: The regiochemical outcome is a result of the interplay between the pyrazolopyridine substrate, the electrophile, and the reaction conditions. The core principles are:
-
Tautomerism: The pyrazole ring exists as two rapidly interconverting tautomers. The reaction can proceed through either tautomer, leading to two possible products.[2][3] The relative stability of these tautomers can be influenced by substituents and solvent. The 1H-tautomer of pyrazolo[3,4-b]pyridines is generally more stable than the 2H-tautomer.[10]
-
Steric Effects: As detailed in the troubleshooting section, the relative size of substituents on the pyrazole ring and the electrophile is a primary determinant of the reaction site.[4]
-
Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups on the pyrazole ring will decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups will increase it. This can be used to electronically "bias" the reaction towards one nitrogen over the other.[6]
-
The Hard and Soft Acids and Bases (HSAB) Principle: The two nitrogen atoms can exhibit different hard/soft characteristics. This can be exploited by choosing an electrophile (a Lewis acid) with a matching characteristic to favor reaction at one site.
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may favor the kinetic product (the one that is formed fastest), which is often the isomer resulting from the attack on the most nucleophilic nitrogen of the most stable tautomer. At higher temperatures, the reaction may favor the more stable thermodynamic product, which could be a different isomer.
Caption: Pyrazolopyridine tautomerism and resulting regioisomers. (Note: Images are placeholders).
Q2: Which analytical techniques are most effective for identifying and quantifying pyrazolopyridine regioisomers?
A: Unambiguous structural assignment is critical. A combination of techniques is recommended for definitive proof:
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazolopyridine core and the substituents will differ between the two isomers.
-
2D NMR (NOESY/HMBC): These experiments provide definitive proof of connectivity. For an N1-substituted isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N1-substituent and the proton on the C5-substituent of the pyrazole ring.[16] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a 3-bond coupling between the protons on the N-substituent and the C3 or C5 carbon of the pyrazole ring, confirming the point of attachment.[16][17]
-
-
HPLC-UV/MS: HPLC provides excellent separation and quantification of the isomers in a mixture.[18] Coupling the HPLC to a mass spectrometer (MS) confirms that the two separated peaks are indeed isomers (i.e., they have the same mass).
-
Single-Crystal X-ray Diffraction: If one of the isomers can be crystallized, this technique provides absolute, undeniable proof of its three-dimensional structure.[5] This is often used to confirm the identity of a major isomer, which then allows for confident assignment of the other isomer by NMR.
Q3: Are there any 'directing groups' I can use to force the reaction to a specific nitrogen?
A: Yes, the use of directing groups is a valid and powerful strategy, though it adds steps to the synthesis. A directing group functions by either blocking one nitrogen atom or by coordinating with a reagent to deliver it to a specific site.
-
Steric-Blocking Groups: As mentioned previously, a large, removable group like a triphenylsilyl group can be installed to physically block one of the nitrogen atoms, forcing the reaction to occur at the other.[5] The directing group is then cleaved in a subsequent step.
-
Metal-Coordinating Groups: A substituent on the pyrazolopyridine core can be designed to chelate to a metal catalyst. This catalyst can then direct the electrophile to the proximal nitrogen atom. This strategy is widely used in C-H functionalization and can be adapted for N-functionalization.[19]
Part 3: Protocols and Data
Data Summary Table: Factors Influencing Regioselectivity
The following table summarizes the general effects of various parameters on the outcome of N-alkylation of a pyrazolopyridine with a bulkier substituent at C3 (R³) than at C5 (R⁵).
| Factor | Condition | Expected Major Isomer | Rationale / Causality |
| Steric Hindrance | Bulky R³ group (e.g., phenyl) | N1 | The electrophile approaches the less sterically hindered N1 position.[1][4] |
| Bulky Electrophile (e.g., trityl chloride) | N1 | The large size of the electrophile makes it highly sensitive to steric crowding around the N2 position.[9] | |
| Solvent | Aprotic Polar (DMF, DMSO) | N1 | Often favors N1, possibly by solvating the cation of the base effectively, leading to a more "naked" and reactive pyrazole anion where sterics dominate.[5] |
| Fluorinated Alcohols (TFE, HFIP) | N1 | These solvents can form strong hydrogen bonds, potentially altering the tautomeric equilibrium or transition state energies to favor one pathway.[7][8] | |
| Protic (Ethanol) vs. Aprotic | Varies | The outcome can be solvent-dependent; protic solvents might favor one regioisomer while aprotic solvents favor the other.[20] | |
| Base | Strong, non-nucleophilic (NaH) | N1 | Fully deprotonates the pyrazole, reaction outcome is then governed primarily by sterics.[1] |
| Weaker, heterogeneous (K₂CO₃, Cs₂CO₃) | N1 | The nature of the cation (K⁺, Cs⁺) can influence the aggregation state and reactivity of the pyrazolide salt, often favoring N1.[5][6] |
Experimental Protocol: Regioselective N1-Alkylation of a 3-Substituted Pyrazolo[3,4-b]pyridine
This protocol describes a general method for the regioselective N1-alkylation of a pyrazolo[3,4-b]pyridine bearing a sterically demanding group at the 3-position.
Objective: To synthesize 1-benzyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine with high regioselectivity.
Materials:
-
3-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M). Add anhydrous potassium carbonate (2.0 eq).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the suspension via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the product. The N1-isomer is typically less polar than the N2-isomer.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
-
To definitively confirm the regiochemistry, perform a 2D NOESY experiment. A clear NOE correlation between the benzylic protons (-CH₂-) of the N1-benzyl group and the protons of the pyridine ring (specifically H4) would confirm the N1-regioisomer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Pyrazolopyridine Reactions
Welcome to the Technical Support Center for pyrazolopyridine reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification and isolation of pyrazolopyridine compounds. Our approach is rooted in practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Pyrazolopyridine Work-up Chemistry
Pyrazolopyridines are a vital class of heterocyclic compounds in medicinal chemistry and materials science. The successful synthesis of these molecules is only half the battle; a well-designed work-up and purification strategy is critical for obtaining the desired product in high purity and yield. The work-up procedures for pyrazolopyridine reactions are dictated by the specific reaction conditions, the physicochemical properties of the target molecule, and the nature of the impurities present.
This guide provides a structured approach to troubleshooting common issues, from removing unreacted starting materials and catalysts to overcoming challenges in crystallization and chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the work-up of pyrazolopyridine reactions.
Q1: What are the primary methods for purifying pyrazolopyridine compounds?
A1: The most common purification techniques for pyrazolopyridines are recrystallization and column chromatography.[1] The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required scale of purification. For crystalline solids, recrystallization is often the most efficient method for achieving high purity. For oils or complex mixtures with closely related impurities, column chromatography is generally preferred.
Q2: How do I choose an appropriate solvent system for the recrystallization of my pyrazolopyridine product?
A2: The selection of a suitable recrystallization solvent is crucial and depends on the polarity of your pyrazolopyridine derivative. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Single Solvents: Commonly used single solvents for pyrazolopyridines include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[1][2]
-
Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[1][3][4]
Q3: My pyrazolopyridine product is an oil. How can I purify it?
A3: If your product is an oil, column chromatography is the most suitable purification method. Silica gel is the most common stationary phase.[5] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate the desired product from impurities.
Q4: How can I remove a basic catalyst, like pyridine or triethylamine, from my reaction mixture?
A4: Basic catalysts can often be removed during the aqueous work-up by washing the organic layer with a dilute acidic solution, such as 1M HCl or a saturated aqueous solution of ammonium chloride.[6][7] The basic catalyst will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.[7] However, care must be taken if the pyrazolopyridine product itself has a basic nitrogen that can be protonated, potentially leading to its loss in the aqueous layer.
Q5: How do I remove an acidic catalyst, such as acetic acid or p-toluenesulfonic acid, from my reaction?
A5: Acidic catalysts can be removed by washing the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate.[8] The acid will be deprotonated to form a water-soluble salt that is extracted into the aqueous phase. Be cautious of carbon dioxide evolution when neutralizing with bicarbonate or carbonate.[9]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your pyrazolopyridine work-up.
Troubleshooting Scenario 1: Persistent Impurities After Standard Work-up
Issue: After performing a standard aqueous work-up, TLC or NMR analysis of the crude product shows the presence of significant impurities, such as unreacted starting materials or byproducts.
Causality: This often occurs when the impurities have similar solubility properties to the desired product, making them difficult to separate with simple liquid-liquid extraction.
Solutions:
-
Acid/Base Extraction:
-
Principle: The basicity of the pyridine nitrogen in the pyrazolopyridine ring can be exploited. By washing the organic solution with a dilute acid, the pyrazolopyridine product may be selectively extracted into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Caution: This method is only suitable if the pyrazolopyridine is sufficiently basic to be protonated and if it is stable to the acidic and basic conditions.
-
-
Column Chromatography:
-
Protocol: A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section.
-
Optimization: If co-elution is an issue, try changing the solvent system. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity of the separation.[10] Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on silica gel.[11]
-
Troubleshooting Scenario 2: Formation of a Stable Emulsion During Extraction
Issue: During the liquid-liquid extraction, a stable emulsion forms between the organic and aqueous layers, making separation difficult or impossible.
Causality: Emulsions are often caused by the presence of suspended solids or amphiphilic molecules that stabilize the interface between the two immiscible liquids.[12] This can be particularly problematic when using chlorinated solvents like dichloromethane with basic aqueous solutions.[12]
Solutions:
-
Break the Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[12][13]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.[12]
-
Gentle Heating: Gently warming the mixture can sometimes help to break the emulsion by reducing the viscosity.[13]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[13]
-
Troubleshooting Scenario 3: Low Recovery of Product After Work-up
Issue: The yield of the isolated pyrazolopyridine product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
Causality: This can be due to several factors, including the product's partial solubility in the aqueous phase, its volatility, or its degradation during the work-up.[14]
Solutions:
-
Check the Aqueous Layer: Before discarding the aqueous layer, it is crucial to check it for the presence of your product. This can be done by extracting a small sample of the aqueous layer with a fresh portion of organic solvent and analyzing the extract by TLC.
-
"Salting Out": If your product has some water solubility, adding a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[15][16]
-
Back-Extraction: If the product is suspected to be in the aqueous layer, perform several additional extractions with a suitable organic solvent.
-
Avoid Harsh Conditions: If your pyrazolopyridine is sensitive to acid or base, use neutral water for washes instead of acidic or basic solutions.
Part 3: Data Presentation and Experimental Protocols
Table 1: Common Recrystallization Solvents for Pyrazolopyridines
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A versatile solvent for many pyrazolopyridine derivatives. |
| Methanol | Polar Protic | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Isopropanol | Polar Protic | A good alternative to ethanol and methanol. |
| Ethyl Acetate | Polar Aprotic | Effective for moderately polar compounds. |
| Hexane/Ethyl Acetate | Mixed | A common system for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility. |
| Ethanol/Water | Mixed | Excellent for more polar pyrazolopyridines. The water acts as an anti-solvent.[1] |
Experimental Protocol 1: General Liquid-Liquid Extraction Work-up
This protocol outlines a standard procedure for the initial work-up of a pyrazolopyridine reaction.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or an appropriate aqueous solution (e.g., dilute HCl to remove basic impurities, or saturated NaHCO₃ to remove acidic impurities).
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Experimental Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying pyrazolopyridine compounds using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Column Packing: Pack a column with the silica gel slurry.
-
Sample Loading: Dissolve the crude pyrazolopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the non-polar solvent, gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualizations
Diagram 1: General Pyrazolopyridine Work-up Workflow
Caption: A typical workflow for the work-up and purification of pyrazolopyridine products.
Diagram 2: Troubleshooting Emulsion Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Samples
Welcome to the technical support center for the analysis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this crucial heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered during experimental analysis.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during the analysis of this compound samples. Each problem is followed by a step-by-step troubleshooting workflow, grounded in scientific principles to ensure a logical and efficient resolution.
Issue 1: Unexpected Peaks Observed in the HPLC-UV Chromatogram
Question: I am analyzing a batch of this compound using a standard reversed-phase HPLC-UV method, and I'm seeing several unexpected peaks that are not present in my reference standard. How can I identify these unknown impurities?
Answer:
The appearance of unknown peaks in your chromatogram is a common challenge that points to the presence of impurities. These can originate from various sources, including starting materials, intermediates from the synthesis, by-products from side reactions, or degradation products.[1][2] A systematic approach is crucial for their identification and characterization.
Troubleshooting Workflow:
-
Initial Assessment & System Suitability Check:
-
Verify System Performance: First, ensure the HPLC system is performing correctly. Inject a blank (mobile phase) to check for ghost peaks or system contamination. Then, inject your reference standard to confirm retention time, peak shape, and detector response are consistent with previous runs.
-
Review Synthesis Route: Carefully examine the synthetic pathway used to prepare the this compound.[3][4][5] This will provide clues about potential starting materials, reagents, and intermediates that could be carried through as impurities.
-
-
Preliminary Identification using LC-MS:
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of unknown compounds.[2][6][7] This information is a critical first step in postulating a structure.
-
Experimental Protocol:
-
Analyze the sample using an LC-MS system with the same chromatographic conditions as your HPLC-UV method.
-
Employ a soft ionization technique like Electrospray Ionization (ESI) to maximize the observation of the molecular ion.[6]
-
Acquire data in both positive and negative ion modes to ensure detection of a wide range of compounds.
-
-
-
Structural Elucidation with Tandem Mass Spectrometry (MS/MS):
-
Rationale: If the molecular weight from the initial LC-MS run is insufficient for identification, tandem MS (MS/MS) can provide fragmentation data, offering insights into the compound's structure.[8][9]
-
Workflow:
-
Select the parent ion of the unknown peak in the first mass analyzer.
-
Fragment the parent ion in the collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
The fragmentation pattern can be compared to known fragmentation pathways of pyrazolopyridine derivatives or used to piece together the structure of the impurity.
-
-
-
Confirmation with High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[8][]
-
Procedure:
-
Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
The exact mass obtained can be used to generate a list of possible molecular formulas, which, when combined with the synthesis route information, can lead to a definitive identification.
-
-
-
Definitive Structural Confirmation by NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[7][11][12]
-
Procedure:
-
If the impurity is present at a sufficient concentration, it may be possible to isolate it using preparative HPLC.[7]
-
Dissolve the isolated impurity in a suitable deuterated solvent and acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
The combination of these spectra will allow for the complete assignment of the chemical structure.
-
-
Visualizing the Impurity Identification Workflow:
Caption: Workflow for identifying unknown impurities.
Issue 2: Poor Resolution Between the Main Peak and an Impurity
Question: My HPLC method shows an impurity peak that is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?
Answer:
Achieving adequate resolution between the active pharmaceutical ingredient (API) and its impurities is critical for accurate quantification. Co-elution suggests that the current chromatographic conditions are not sufficient to differentiate between the two compounds. Method development and optimization are necessary.
Troubleshooting Workflow:
-
Systematic Method Development:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). These solvents have different selectivities and can alter the elution order.
-
Aqueous Phase pH: The ionization state of this compound and its impurities can significantly impact retention on a reversed-phase column. Experiment with different pH values of the aqueous mobile phase (e.g., using phosphate or acetate buffers).
-
-
Column Chemistry:
-
If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase. Common choices for APIs and related impurities include C18, C8, and Phenyl columns.[13] Each offers a different separation mechanism.
-
-
Gradient Optimization:
-
Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Temperature:
-
Varying the column temperature can affect retention times and selectivity. A good starting point is to test temperatures between 25°C and 40°C.
-
-
Table 1: Example HPLC Method Optimization Parameters
| Parameter | Initial Condition | Suggested Modification 1 | Suggested Modification 2 | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | Change in stationary phase chemistry to alter selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Trifluoroacetic Acid in Water | Altering pH to change the ionization state of analytes. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Changing the organic modifier to influence selectivity. |
| Gradient | 5-95% B in 20 min | 10-50% B in 30 min | 5-95% B in 20 min | A shallower gradient can improve resolution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Lowering the flow rate can sometimes improve efficiency. |
| Temperature | 30°C | 40°C | 25°C | Temperature can affect selectivity and peak shape. |
-
Utilize Advanced Chromatographic Techniques:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the characterization of impurities in this compound.
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[2] For this compound, the most common impurities are organic and can originate from several sources:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis.
-
Intermediate-Related Impurities: Incomplete conversion of intermediates to the final product.
-
By-products: Formed from side reactions during the synthesis. The synthesis of pyrazolopyridines can sometimes lead to the formation of regioisomers.[5]
-
Degradation Products: Formed during manufacturing, storage, or handling. Forced degradation studies are essential to identify potential degradation products.[14][15][16]
Visualizing Impurity Sources:
Caption: Potential sources of impurities.
Q2: Why are forced degradation studies important and how are they performed?
A2: Forced degradation studies, also known as stress testing, are crucial for several reasons:[14][15][16][17]
-
Identification of Degradation Pathways: They help to understand how the drug substance might degrade under various environmental conditions.
-
Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can separate the API from its degradants, ensuring the method is "stability-indicating."
-
Formulation and Packaging Development: Knowledge of degradation pathways aids in the development of stable formulations and the selection of appropriate packaging.
Typical Forced Degradation Conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or elevated temperature (e.g., 60°C).[18] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or elevated temperature (e.g., 60°C).[18] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature.[18] |
| Thermal Degradation | Dry heat (e.g., 80-100°C). |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. |
The goal is to achieve a target degradation of 5-20%.[15]
Q3: What is the role of quantitative NMR (qNMR) in impurity analysis?
A3: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a specific reference standard of the analyte.[12] This is particularly useful for quantifying impurities for which a certified reference standard is not available. The method relies on comparing the integral of a specific resonance from the analyte to the integral of a known resonance from a certified internal standard of known concentration.
References
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. benchchem.com [benchchem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
- 13. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
The 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Scaffold: A Comparative Guide to Kinase Selectivity Profiling
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge in modern therapeutics. The vast and structurally conserved human kinome demands that candidate molecules not only potently inhibit their intended target but also avoid off-target interactions that can lead to toxicity or diminished efficacy. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, adept at targeting the ATP-binding site of numerous kinases.[1][2] This guide provides a comparative analysis of the kinase selectivity profiles of representative pyrazolopyridine isomers, offering a predictive framework for understanding the potential of novel compounds like 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile.
While direct experimental data for this compound is not yet publicly available, by examining its close structural relatives, we can infer its potential and outline the rigorous experimental procedures required for its comprehensive evaluation.
The Pyrazolopyridine Core: A Versatile Kinase Inhibitor Scaffold
The pyrazolopyridine bicyclic system is a bioisostere of purine, the core of ATP. This structural mimicry allows it to function as a competitive inhibitor for a wide range of kinases.[1] The specific arrangement of nitrogen atoms within the two fused rings—as seen in isomers like pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine—dictates the orientation of hydrogen bond donors and acceptors, which in turn governs binding affinity and selectivity for different kinase targets.[1][3]
Comparative Selectivity Analysis of Pyrazolopyridine Isomers
To illustrate the therapeutic potential and varied selectivity profiles within the pyrazolopyridine class, we will examine two distinct examples that have been subjected to extensive kinase panel screening.
Case Study 1: The 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Selective FGFR Inhibitor
Researchers have successfully developed potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) using the 1H-pyrazolo[3,4-b]pyridine core.[3][4][5] One such compound, designated 7n , demonstrated exceptional potency for FGFR1-3.[4][5] Crucially, its selectivity was assessed against a panel of 71 other protein kinases to ensure its specificity.
As the data below indicates, compound 7n is highly selective for the FGFR family, with IC₅₀ values for all other tested kinases being significantly higher, often greater than 1 µM.[4][5] This high degree of selectivity is critical for minimizing off-target effects, as pan-FGFR inhibitors are known to cause toxicities related to the inhibition of other kinases like VEGFR2.[4][6]
| Kinase Target | Compound 7n IC₅₀ (nM)[4][5] | Comments |
| FGFR1 | <0.5 | Primary Target |
| FGFR2 | 0.7 | High Potency |
| FGFR3 | 2.0 | High Potency |
| FGFR4 | 52.7 | Moderate Potency |
| VEGFR2 | 422.7 | >200-fold selective over VEGFR2 |
| Other Kinases (67 total) | >1000 | Highly Selective Profile |
Case Study 2: The 1H-Pyrazolo[4,3-c]pyridine Scaffold as a Selective ERK Inhibitor
The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade often dysregulated in cancer.[7] The potent and selective ERK1/2 inhibitor, SCH772984, features an indazole core.[7] Seeking to optimize this lead, medicinal chemists developed a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.[7] This scaffold hopping approach aimed to retain the key hydrogen bonding interactions within the ERK binding pocket while improving properties like ligand efficiency.[7]
The resulting compounds, such as compound 21 from this series, were identified as highly potent and selective ERK inhibitors.[7] While a full kinome scan is not detailed in the primary publication, the authors note that selectivity was a key objective, and the lead compound SCH772984 was known to be highly selective, inhibiting only seven out of 300 kinases at a 1 µM concentration.[8] This demonstrates how a different pyrazolopyridine isomer can be tailored to selectively target a distinct kinase family.
Experimental Protocol: A Guide to Kinase Selectivity Profiling
To determine the kinase selectivity profile for a novel compound such as this compound, a multi-tiered screening approach is essential. A widely used, robust, and automation-friendly method is the luminescent ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the initial kinase activity.
Step-by-Step Protocol
-
Compound Preparation :
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series of the compound. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is standard.
-
-
Kinase Reaction Setup (384-well plate format) :
-
Add 2.5 µL of the test compound dilution to the appropriate wells. Include wells with DMSO only as a "no inhibition" control (100% activity) and wells without kinase as a background control.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate, competitive inhibition data.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ATP Depletion and ADP Conversion :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each kinase.
-
Visualizing the Workflow
References
- 1. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vjoncology.com [vjoncology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cancer-research-network.com [cancer-research-network.com]
A Researcher's Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile: A Comparative Analysis of Reproducibility and Scalability
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. The 6-carbonitrile derivative, in particular, serves as a versatile intermediate, allowing for further chemical elaboration into amides, tetrazoles, and other functional groups crucial for modulating pharmacological activity.
However, the successful and, more importantly, reproducible synthesis of this key building block can be a significant hurdle. Minor deviations in reaction conditions, starting material purity, or even work-up procedures can lead to inconsistent yields, problematic impurities, and challenges in scaling up for preclinical or clinical development.
This guide provides an in-depth comparison of viable synthetic strategies for obtaining 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile. Moving beyond a simple recitation of steps, we will analyze the underlying chemical principles of each route, evaluate their respective strengths and weaknesses, and offer field-proven insights into optimizing for reproducibility and scalability.
Core Synthetic Strategies: A Comparative Overview
Three principal retrosynthetic disconnections offer logical pathways to the target molecule. Each approach presents a unique set of challenges and advantages that a researcher must weigh based on available starting materials, equipment, and the ultimate scale of the synthesis.
-
Strategy A: Pyrazole Annulation onto a Pyridine Precursor
-
Strategy B: Late-Stage Cyanation of a Halogenated Pyrazolopyridine
-
Strategy C: One-Pot Japp-Klingemann-type Cyclization
The choice between these routes often represents a trade-off between the length of the synthetic sequence, the cost and availability of starting materials, and the robustness of the key chemical transformations.
Strategy A: Pyrazole Annulation onto a Pyridine Precursor
This classical approach involves constructing the pyrazole ring onto a pre-functionalized pyridine core. The key transformation is typically an intramolecular cyclization of a hydrazine derivative or a related reaction. A representative pathway begins with a substituted 3-amino-2-methylpyridine.
The critical step in this sequence is the diazotization of the 3-amino group followed by an intramolecular cyclization. The use of an organic nitrite, such as isopentyl nitrite, under non-aqueous conditions is a common method to achieve this transformation, particularly for substrates that may be unstable in strong aqueous acids[1].
Caption: Workflow for Strategy A, building the pyrazole ring onto a pyridine.
Reproducibility Analysis:
-
Expertise & Experience: This route's success hinges on the careful execution of the cyclization step. The reaction can be sensitive to temperature and the rate of addition of the nitrite. Overheating can lead to tar formation and decomposition, significantly impacting yield and purity. The N-acetylation step is generally robust and high-yielding.
-
Trustworthiness: While conceptually straightforward, the cyclization yield can be modest (a similar synthesis for a 7-bromo analog reported a 17% yield)[1]. This variability can make batch-to-batch reproducibility a challenge without strict procedural controls. The primary impurities often arise from incomplete cyclization or side reactions of the diazonium intermediate.
-
Authoritative Grounding: The use of organic nitrites to effect cyclization of N-acyl-ortho-toluidines (the "Davis–Beirut reaction" and related transformations) is a well-established, albeit sometimes low-yielding, method for forming N-heterocycles.
Strategy B: Late-Stage Functionalization via Palladium-Catalyzed Cyanation
This strategy is arguably the most reliable and scalable approach for research and early development. It relies on the synthesis of a stable, halogenated precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which is then converted to the target nitrile in the final step. The bromo-precursor itself can be synthesized efficiently via diazotization and cyclization of the corresponding aminopyridine[2].
The key transformation is a palladium-catalyzed cyanation reaction. This class of reaction is exceptionally well-precedented in the literature, offering high yields and functional group tolerance. Common cyanide sources include zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN).
Caption: Workflow for Strategy B, a robust late-stage functionalization.
Reproducibility Analysis:
-
Expertise & Experience: The success of this route depends on the quality of the palladium catalyst and the exclusion of oxygen and water from the cyanation reaction. Inconsistent results are often traced back to catalyst deactivation or incomplete reaction. The choice of ligand (e.g., triphenylphosphine, dppf) can be critical and may require screening for optimal results.
-
Trustworthiness: This is a highly self-validating system. The conversion can be easily monitored by LC-MS or TLC. The reaction is generally clean, with the primary "side product" being unreacted starting material. Purification is typically straightforward via column chromatography or recrystallization. This method is highly amenable to scale-up.
-
Authoritative Grounding: Palladium-catalyzed cross-coupling reactions are Nobel Prize-winning chemistry and form the bedrock of modern pharmaceutical synthesis. The cyanation of aryl halides is a robust and extensively documented transformation[3].
Strategy C: One-Pot SNAr and Japp-Klingemann Cyclization
For a more convergent and atom-economical approach, a one-pot synthesis based on the work of Nikol'skiy et al. offers an elegant, albeit more complex, alternative[4][5]. This method starts with readily available 2-chloro-3-nitropyridines and proceeds via a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.
This pathway combines azo-coupling, deacylation, and pyrazole ring annulation in a single pot, which can be highly efficient. However, the complexity of the one-pot sequence means that reproducibility can be sensitive to the timing of reagent addition and subtle temperature fluctuations.
Caption: Workflow for Strategy C, a convergent one-pot approach.
Reproducibility Analysis:
-
Expertise & Experience: This is the most technically demanding of the three strategies. The success of the one-pot procedure relies on a delicate balance of reaction rates. The Japp-Klingemann reaction itself can be prone to side reactions, and the stability of the aryldiazonium salt intermediate is critical. This route requires a higher level of synthetic expertise to troubleshoot and reproduce consistently.
-
Trustworthiness: While reported with high yields for analogous products (70-90%)[4], one-pot reactions can be less forgiving of deviations. Validating the process requires careful in-process controls to ensure each stage proceeds to completion before the next reagent is added. Scaling up can be non-trivial, as thermal control becomes more critical.
-
Authoritative Grounding: The Japp–Klingemann reaction is a classic and powerful method for synthesizing indazoles and pyrazoles from β-keto esters or nitriles and diazonium salts. The reported protocol is an efficient modification of this established reaction[4][5].
Data Summary and Comparison
| Strategy | Starting Materials | Key Transformation | Reported Yield (Analogues) | Reproducibility & Scalability Assessment |
| A: Pyrazole Annulation | 3-Amino-2-methyl-5-cyanopyridine | Intramolecular diazotization/cyclization | Low to Moderate (e.g., ~17%)[1] | Moderate: Sensitive to reaction conditions. Yield variability can be high. Less ideal for large scale. |
| B: Late-Stage Cyanation | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Pd-catalyzed cyanation | High (Typically >80%)[3] | Excellent: Highly reliable, well-understood mechanism. Amenable to scale-up with proper inert atmosphere techniques. |
| C: One-Pot Synthesis | 2-Chloro-5-cyano-3-nitropyridine | SNAr / Japp-Klingemann reaction | High (70-90%)[4][5] | Good: Highly efficient but technically demanding. Requires careful control of a multi-step one-pot sequence. |
Detailed Experimental Protocol: Strategy B
This protocol describes the conversion of 6-bromo-1H-pyrazolo[4,3-b]pyridine to the target compound. The synthesis of the starting bromo-precursor is well-documented[2][6].
Reaction: Palladium-Catalyzed Cyanation
-
Materials:
-
6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Zinc cyanide, Zn(CN)₂ (0.6 - 0.8 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 - 0.10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-pyrazolo[4,3-b]pyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This step is critical to prevent catalyst oxidation.
-
Add anhydrous DMF via syringe. The volume should be sufficient to create a ~0.1 M solution.
-
Heat the reaction mixture to 100-120 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Conclusion and Recommendation
For researchers requiring a reliable, reproducible, and scalable synthesis of this compound, Strategy B (Late-Stage Cyanation) is the most highly recommended approach. Its foundation in robust, well-understood palladium catalysis provides a clear and dependable path to the desired product with minimal optimization required. The two-step nature of the process allows for the purification of a stable intermediate, which ensures high purity in the final active pharmaceutical ingredient (API) precursor.
While Strategy A is mechanistically simple, its potential for low and variable yields makes it less attractive for reproducible production. Strategy C is an elegant and efficient one-pot method, but its complexity makes it better suited for expert chemists in a discovery setting rather than for routine, scalable production where process robustness is paramount.
References
- 1. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
A Senior Scientist's Guide to Assessing the Cellular Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
In the landscape of targeted drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazolopyridine scaffold, a privileged heterocyclic motif, is a well-established bioisostere of the native ATP purine backbone.[1] This structural mimicry allows derivatives like 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-b]pyridines to potently inhibit a wide range of kinases, including FGFR, ALK, and CDKs, by competing for their ATP-binding sites.[2][3][4] However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target activity and cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cellular cross-reactivity of novel kinase inhibitors. We will use the hypothetical compound, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile (referred to as "Compound P") , as our central example. This guide is not merely a collection of protocols; it is a strategic comparison, providing the scientific rationale behind experimental choices to ensure the generation of robust and reliable data. We will compare Compound P against two well-characterized, structurally distinct kinase inhibitors targeting similar pathways: Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted BCR-ABL and Src family kinase inhibitor).
Our analysis will be grounded in three critical cellular assay platforms:
-
Target Engagement: Does the compound bind to its intended target in a complex cellular environment?
-
Selectivity Profiling: Which other kinases does the compound interact with across the kinome?
-
Phenotypic Response: What is the ultimate downstream effect on cellular health and viability?
By integrating data from these orthogonal assays, we can build a comprehensive cross-reactivity profile, moving beyond simple IC50 values to a deeper understanding of a compound's true cellular activity.
Part 1: The First Litmus Test: Confirming Intracellular Target Engagement
Before assessing cross-reactivity, it is imperative to confirm that the compound engages its intended target within the complex milieu of a living cell. A biochemical assay showing potent enzymatic inhibition is a necessary first step, but it does not guarantee that the compound can reach and bind its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying such engagement.[5]
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[5][6] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the aggregated proteins, and quantifying the remaining soluble target protein (e.g., via Western Blot), we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of binding.[5][7]
Experimental Workflow: CETSA for Target Engagement
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of target engagement at a single, optimized temperature.
-
Cell Culture: Plate a cancer cell line known to express the target of interest (e.g., H1581 for FGFR-driven models if Compound P is an FGFR inhibitor) in sufficient quantity for the experiment.[2]
-
Compound Treatment: Treat cells with a serial dilution of Compound P (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS containing a protease inhibitor cocktail, and resuspend to a concentration of approximately 2 x 10^6 cells/mL.[5]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Based on a prior melting curve experiment, select a single temperature that shows a significant difference between the treated and untreated state. Heat all samples at this temperature for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles.[5] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein using Western Blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble target protein against the compound concentration. Fit the data using a dose-response curve to calculate the EC50, representing the concentration at which 50% of the target protein is stabilized.[5]
Trustworthiness Check: The self-validating nature of this protocol lies in the comparison to the vehicle control. A clear, dose-dependent increase in the soluble target protein fraction upon heating is a direct biophysical readout of compound binding, which is less susceptible to artifacts than indirect measures of pathway modulation.
Part 2: Mapping the Kinome - Cellular Selectivity Profiling
Confirming on-target engagement is only the beginning. A truly valuable inhibitor is not just potent but also selective. We must now assess the interaction of Compound P with a broad array of kinases within the cell. The NanoBRET™ Target Engagement (TE) assay is an industry-standard method for this purpose.[9]
NanoBRET™ is a proximity-based assay that measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the acceptor).[10] When a test compound is introduced, it competes with the tracer for binding to the kinase. This displacement leads to a decrease in the BRET signal, allowing for the quantitative measurement of compound affinity for the target kinase in live cells.[11][12]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Kinase Selectivity Profiling
-
Vector Preparation: Obtain or create expression vectors for a panel of kinases, each tagged with NanoLuc® luciferase. This panel should include the intended target of Compound P as well as kinases from different families to assess broad selectivity.
-
Cell Transfection: Transfect HEK293T cells with the NanoLuc®-kinase fusion plasmids. Culture the cells for 18-24 hours to allow for protein expression.[12]
-
Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into a white, 96- or 384-well assay plate.[12]
-
Compound Addition: Add serial dilutions of Compound P, Staurosporine, and Dasatinib to the appropriate wells. Include a vehicle-only control.
-
Tracer Addition & Equilibration: Add the appropriate NanoBRET™ kinase tracer to all wells. The choice of tracer depends on the kinase being assayed.[13] Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoLuc® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[12]
-
Data Acquisition: Immediately read the plate on a luminometer capable of simultaneously measuring the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).[12]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the log of the compound concentration and fit to a four-parameter logistic regression to determine the IC50 for each kinase.
Comparative Data Presentation
The power of this approach is in direct comparison. The data should be compiled into a clear, concise table.
| Kinase Target | Compound P (IC50, µM) | Staurosporine (IC50, µM) | Dasatinib (IC50, µM) |
| Primary Target (e.g., FGFR1) | 0.015 | 0.005 | >10 |
| Off-Target Kinase A (e.g., VEGFR2) | 1.5 | 0.008 | 0.15 |
| Off-Target Kinase B (e.g., SRC) | >10 | 0.020 | 0.001 |
| Off-Target Kinase C (e.g., CDK2) | 5.2 | 0.003 | 0.05 |
| ... (additional kinases) | ... | ... | ... |
Expert Interpretation: This table allows for an immediate, objective comparison. We might observe that while Staurosporine is broadly potent, it shows no selectivity. Dasatinib hits its expected targets (SRC) but also others (CDK2, VEGFR2). Ideally, Compound P would show high potency for its primary target with significantly weaker activity (>100-fold) against other kinases, demonstrating a superior selectivity profile.
Part 3: The Ultimate Arbiter: Cellular Viability and Phenotypic Response
Target engagement and selectivity data provide a mechanistic snapshot, but the ultimate goal is to elicit a specific biological response. Cytotoxicity assays are crucial for determining if the observed target engagement translates into a desired phenotype (e.g., cancer cell death) and for flagging potential toxicity due to off-target effects. The MTT assay is a classic, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Living, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay for Cytotoxicity Profiling
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[17]
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of Compound P, Staurosporine, and Dasatinib. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for a period relevant to the expected mechanism of action, typically 48-72 hours.[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14][16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Interpretation
| Cell Line | Compound P (GI50, µM) | Staurosporine (GI50, µM) | Dasatinib (GI50, µM) |
| Target-Positive (e.g., H1581) | 0.05 | 0.01 | >5 |
| Target-Negative (e.g., A549) | >10 | 0.02 | 0.5 |
Causality and Insights: This comparative phenotypic data is crucial. If Compound P is highly potent in the target-positive cell line but shows little activity in the target-negative line, it strongly suggests its cytotoxic effect is on-target. In contrast, Staurosporine's indiscriminate potency in both cell lines highlights its profound cross-reactivity and lack of a therapeutic window. Dasatinib's activity in the A549 line, which may not express the primary target, points to its known off-target effects (e.g., on Src) driving the phenotype. This cross-validation between mechanistic and phenotypic assays is the hallmark of a rigorous preclinical evaluation.
Conclusion: A Synthesis of Evidence
The evaluation of cross-reactivity is not a single experiment but a carefully constructed weight-of-evidence approach. By systematically applying assays that probe distinct aspects of a compound's cellular life—from direct physical binding (CETSA) to its broader interaction landscape (NanoBRET™) and its ultimate functional consequence (MTT assay)—we can build a high-confidence profile of a novel inhibitor like this compound.
This guide demonstrates that the causality behind the experimental choices is as important as the protocols themselves. Comparing a novel agent against well-understood benchmarks like a broad-spectrum inhibitor and a multi-targeted drug provides essential context. This integrated, comparative strategy allows researchers to not only identify promising lead candidates but also to anticipate potential liabilities, ultimately accelerating the path toward safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
A Comparative Efficacy Analysis of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Analogs and Related Scaffolds in Modern Drug Discovery
The 1H-Pyrazolo[4,3-b]pyridine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Recognized as a bioisostere of purines, this "privileged scaffold" allows its derivatives to interact effectively with a multitude of biological targets, particularly the ATP-binding sites of kinases.[1] The strategic placement of nitrogen atoms and the potential for diverse substitutions across the fused ring system provide a versatile framework for developing targeted therapies. This guide offers an in-depth comparison of the efficacy of various analogs built upon this core and its closely related isomers, supported by experimental data, to elucidate key structure-activity relationships (SAR) for researchers in drug development.
The Strategic Importance of the Pyrazolopyridine Core
The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric profile that is highly amenable to binding with various enzymes and receptors.[2] The family of pyrazolopyridines includes several isomers ([3,4-b], [3,4-c], [4,3-c], and [4,3-b]), each with distinct physicochemical properties that influence their pharmacokinetic and pharmacodynamic profiles.[1][2] The addition of a carbonitrile group, particularly at the 6-position of the 1H-Pyrazolo[4,3-b]pyridine scaffold, further enhances its potential by providing a potent hydrogen bond acceptor, which can be critical for anchoring the molecule within a target's active site. This guide will explore how modifications to this core structure influence efficacy across different therapeutic targets.
Comparative Efficacy Across Key Therapeutic Targets
The versatility of the pyrazolopyridine scaffold is evident in the breadth of its biological activities, ranging from potent kinase inhibition to the modulation of protein-protein interactions.
Kinase Inhibition: A Dominant Application
Kinases are a primary focus for pyrazolopyridine-based inhibitors due to the scaffold's ability to mimic the purine core of ATP.
Aberrant activation of TBK1, a noncanonical IKK family kinase, is implicated in autoimmune disorders and various cancers.[3][4] A series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as highly potent TBK1 inhibitors.[3][5] Through rational drug design and SAR optimization, compound 15y emerged as an exceptionally potent inhibitor with an IC50 value of 0.2 nM.[3][5] This high affinity is attributed to specific substitutions that optimize interactions within the TBK1 active site. For instance, the introduction of hydrophilic fragments at the R3 position was found to significantly enhance inhibitory activity, with compound 15i (IC50 = 8.5 nM) showing a tenfold improvement over its precursor, likely due to a new hydrogen bond formation.[3]
Table 1: Comparative Efficacy of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors [3]
| Compound | R3 Substitution | TBK1 IC50 (nM) |
| 15e | (Structure not detailed) | ~85 |
| 15i | Sulfonamide-containing moiety | 8.5 |
| 15k | (Structure not detailed) | 287.7 |
| 15y | Optimized substitutions | 0.2 |
| BX795 | Reference Compound | 7.1 |
| MRT67307 | Reference Compound | 28.7 |
The 1H-pyrazolo[3,4-b]pyridine scaffold has also yielded potent inhibitors of CDKs, which are crucial regulators of the cell cycle. Compound SQ-67563 was identified as a potent and selective inhibitor of CDK1/CDK2.[6] Further SAR studies revealed that substituting the phenacyl group with a 2,6-difluorophenyl moiety was critical for achieving high potency, leading to the discovery of BMS-265246 , which exhibits IC50 values of 6 nM and 9 nM against CDK1/cycB and CDK2/cycE, respectively.[7] X-ray crystallography confirmed that these compounds bind to the ATP purine site, forming key hydrogen bonds with the backbone Leu83 residue.[6]
Immunotherapy: PD-1/PD-L1 Pathway Inhibition
Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a cornerstone of modern cancer immunotherapy.[8] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of this protein-protein interaction.[8] Compound D38 was identified as the most potent inhibitor from this series, with an IC50 of 9.6 nM in a biochemical assay and an EC50 of 1.61 μM in a cell-based assay.[8] Molecular docking studies suggest that D38 effectively binds to the PD-L1 dimer, demonstrating the utility of this scaffold beyond kinase inhibition.[8]
Table 2: Efficacy of Lead PD-1/PD-L1 Inhibitor D38 [8]
| Compound | Assay Type | Efficacy Value |
| D38 | HTRF Assay (Biochemical) | IC50 = 9.6 nM |
| D38 | Cell Co-culture Model | EC50 = 1.61 μM |
Neurological Disorders: mGlu4 Positive Allosteric Modulation
The metabotropic glutamate receptor 4 (mGlu4) is a promising target for treating Parkinson's disease. Researchers have developed N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506 ) as a potent and selective positive allosteric modulator (PAM) of mGlu4.[9] This discovery involved replacing a common picolinamide core with the novel pyrazolo[4,3-b]pyridine "head group," highlighting the scaffold's adaptability in generating molecules with diverse mechanisms of action.[9] VU0418506 demonstrated suitable pharmacokinetic properties for in vivo studies, marking it as an advanced preclinical candidate.[9]
Experimental Methodologies & Workflows
The evaluation of these compounds relies on robust and validated experimental protocols. The causality behind these choices lies in the need to progress from initial biochemical potency to cellular efficacy and ultimately, in vivo activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic HTRF)
This assay is chosen for its high-throughput capability and sensitivity in measuring direct enzyme inhibition.
Objective: To determine the IC50 value of an analog against a target kinase.
Workflow Diagram: Kinase HTRF Assay
Caption: Workflow for a typical HTRF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then dilute into the appropriate assay buffer.
-
Reaction Mixture: Add the kinase, a biotinylated substrate, and ATP to each well of a 96- or 384-well plate containing the diluted compounds.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing a Europium cryptate-labeled antibody (specific for the phosphorylated substrate) and an XL665-labeled secondary antibody.
-
Signal Reading: After a final incubation period, read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the percentage of inhibition.
-
Data Analysis: Plot the inhibition data against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antiproliferative Sulforhodamine B (SRB) Assay
This cell-based assay is selected to measure cytotoxicity, providing a functional measure of a compound's effect on cancer cell viability.[3]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an analog on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, U87MG) in 96-well plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound and incubate for 72 hours.[3]
-
Cell Fixation: Wash the cells with PBS and fix them by adding 10% trichloroacetic acid (TCA), followed by incubation at 4°C for 1 hour.
-
Staining: Discard the TCA, wash the plates with water, and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away unbound SRB with 1% acetic acid.[3] Allow the plates to air dry, then solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, indicating cell number.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of these diverse analogs reveals several key SAR trends that can guide future drug design.
-
N1-Substitution: Methylation at the N1 position of the pyrazole ring, as seen in the PD-1/PD-L1 inhibitor D38, is a common strategy to potentially improve metabolic stability and cell permeability.[8]
-
Aromatic Substitutions: The nature and position of substituents on appended phenyl rings are critical for potency and selectivity. Halogenation, particularly with fluorine (e.g., the 2,6-difluorophenyl group in CDK inhibitors), often enhances binding affinity through favorable interactions.[7]
-
The 6-Position: While this guide focuses on the 6-carbonitrile, the broader literature shows that diverse functional groups at this position can be used to fine-tune activity and target different enzymes.
Illustrative Signaling Pathway: TBK1-Mediated Innate Immunity
Caption: Simplified TBK1 signaling pathway inhibited by pyrazolopyridine analogs.
The 1H-Pyrazolo[4,3-b]pyridine scaffold and its isomers continue to be a highly productive starting point for the development of novel therapeutics. The insights gained from comparing analogs across different biological targets underscore the importance of subtle structural modifications in achieving high potency and selectivity. Future work should focus on leveraging these SAR insights to design next-generation compounds with improved pharmacokinetic profiles and enhanced efficacy for use in oncology, immunology, and neurology.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile Activity: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for the in vivo validation of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, a novel compound belonging to the promising class of pyrazolopyridine derivatives. Given the established role of this scaffold in targeting various protein kinases, this document will proceed under the working hypothesis that ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a potential inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle frequently dysregulated in cancer.
We will explore the preclinical pathway for validating its therapeutic potential, comparing its hypothetical performance metrics against established CDK4/6 inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and considerations in advancing a novel kinase inhibitor from promising in vitro data to robust in vivo proof-of-concept.
The Therapeutic Rationale: Targeting the Cell Cycle with Pyrazolopyridines
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to purine bases allows it to interact with the ATP-binding sites of various kinases, leading to their inhibition.[3] Several pyrazolopyridine derivatives have been investigated as inhibitors of critical cancer-related kinases such as ALK, EGFR, and TBK1.[4][5][6][7]
A particularly successful application of kinase inhibition has been the targeting of the CDK4/6-Cyclin D complex.[8] In normal cells, the activity of this complex is tightly regulated to control the G1-S phase transition of the cell cycle.[8] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[9][10] Small molecule inhibitors of CDK4/6 can block the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and tumor growth inhibition.[8][9]
This guide will use this well-established mechanism as the basis for designing an in vivo validation strategy for ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile as a CDK4/6 inhibitor.
Caption: Proposed mechanism of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile action.
Designing the In Vivo Validation Workflow
A robust in vivo study is essential to bridge the gap between promising in vitro data and clinical potential. The development of new therapeutic drugs requires accurate quantification of bioavailability, biological activity, and treatment efficacy.[11] The following workflow outlines the key stages for validating the activity of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile.
Caption: A streamlined workflow for in vivo validation.
Pharmacokinetics (PK) and Tolerability Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile and to establish a maximum tolerated dose (MTD).
Experimental Protocol:
-
Animal Model: Healthy female BALB/c mice, 8-10 weeks old.
-
Compound Administration:
-
Administer a single dose of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile via intravenous (IV) and oral (PO) routes to different cohorts of mice.
-
Include a vehicle control group for each route.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to plasma and store at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
-
-
Tolerability Assessment (MTD):
-
Administer escalating doses of the compound to different cohorts of mice daily for 5-7 days.
-
Monitor for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
The MTD is defined as the highest dose that does not induce significant toxicity.
-
-
Data Analysis:
-
Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine oral bioavailability (%F).
-
Xenograft Efficacy Model
Objective: To evaluate the anti-tumor efficacy of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile in a relevant cancer model.
Experimental Protocol:
-
Cell Line and Animal Model:
-
Use a human breast cancer cell line with a known dependency on the CDK4/6 pathway, such as MCF-7 (ER+, HER2-).
-
Implant MCF-7 cells subcutaneously into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Regimen:
-
Administer ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile orally at one or more doses below the MTD, once daily.
-
Include a vehicle control group.
-
Include a positive control group treated with an established CDK4/6 inhibitor (e.g., Palbociclib).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Pharmacodynamic (PD) Analysis
Objective: To confirm that the observed anti-tumor activity is due to the intended mechanism of action (inhibition of the CDK4/6 pathway).
Experimental Protocol:
-
Sample Collection:
-
Collect tumor samples from a satellite group of mice at various time points after the final dose.
-
-
Biomarker Analysis:
-
Western Blotting: Analyze tumor lysates for levels of phosphorylated Rb (pRb), a direct downstream target of CDK4/6. A decrease in pRb would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67, a marker of cell proliferation. A decrease in Ki-67 staining would indicate a reduction in tumor cell proliferation.
-
-
Data Analysis:
-
Quantify the changes in biomarker levels between treated and control groups.
-
Comparative Analysis with Established CDK4/6 Inhibitors
The ultimate goal of preclinical validation is to determine if a new compound offers advantages over existing therapies. The table below provides a framework for comparing the hypothetical in vivo performance of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile with the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The data for the approved drugs are derived from published preclinical studies.[9]
| Parameter | ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile (Hypothetical) | Palbociclib | Ribociclib | Abemaciclib |
| Target Kinases | CDK4/6 | CDK4/6 | CDK4/6 | CDK4/6, CDK9 |
| Oral Bioavailability (%) | > 40% | ~46% | ~36% | ~45% |
| Efficacy in MCF-7 Xenografts (TGI %) | > 70% at tolerated dose | Significant tumor growth inhibition | Significant tumor growth inhibition | Significant tumor growth inhibition and regression |
| PD Biomarker Modulation (pRb reduction) | Robust reduction | Demonstrated reduction | Demonstrated reduction | Demonstrated reduction |
| Toxicity Profile | To be determined | Neutropenia | QT interval prolongation, hepatotoxicity | Diarrhea, fatigue |
Considerations for Clinical Translation
While promising preclinical data is a critical first step, several factors must be considered for successful clinical translation:
-
Therapeutic Index: A wide therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable to ensure patient safety.
-
Resistance Mechanisms: The development of resistance to CDK4/6 inhibitors is a clinical challenge.[10] Investigating potential resistance mechanisms in preclinical models can inform the development of combination therapies.
-
Combination Strategies: CDK4/6 inhibitors are often used in combination with endocrine therapy.[10] Preclinical studies should explore the synergistic effects of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile with other anti-cancer agents.
Conclusion
The in vivo validation of ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile requires a systematic and rigorous approach. By following the workflow outlined in this guide, researchers can generate the necessary data to assess its therapeutic potential as a novel CDK4/6 inhibitor. A thorough understanding of its pharmacokinetic, pharmacodynamic, and efficacy profile, benchmarked against established competitors, will be crucial for making informed decisions about its advancement into clinical development. The pyrazolopyridine scaffold continues to be a rich source of innovative therapeutics, and with careful preclinical evaluation, compounds like ¹H-Pyrazolo[4,3-b]pyridine-6-carbonitrile hold the potential to contribute to the next generation of cancer treatments.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Benchmarking Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors Against Clinical Standards: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Potent and Selective Kinase Inhibitors
In the landscape of precision oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of kinases. This guide provides a comprehensive framework for benchmarking a novel investigational compound, specifically focusing on a representative 1H-Pyrazolo[4,3-b]pyridine derivative, against established clinical kinase inhibitors. Due to the limited public data on "1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile," this guide will use a well-characterized pyrazolopyridine-based ERK inhibitor as an exemplar to illustrate the benchmarking process. This approach offers a robust template for researchers to evaluate their own novel compounds.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling nexus frequently dysregulated in a multitude of human cancers. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, acquired resistance often involves the reactivation of this pathway, making the downstream kinase ERK a compelling therapeutic target.[1] This guide will therefore focus on benchmarking our representative pyrazolopyridine-based ERK inhibitor against clinically relevant inhibitors of the MAPK pathway.
This document is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design, ensuring a deep and actionable understanding for researchers in the field of drug discovery.
Comparative Efficacy: In Vitro Kinase and Cellular Potency
A primary determinant of a kinase inhibitor's therapeutic potential is its potency at both the enzymatic and cellular levels. Here, we compare our representative 1H-Pyrazolo[4,3-b]pyridine-based ERK inhibitor with established MEK inhibitors, Trametinib and Selumetinib, which are clinically approved for the treatment of various cancers.
| Compound Class | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) (p-ERK Inhibition) | Reference Cell Line(s) |
| Pyrazolopyridine Derivative | ERK1/2 | Data to be generated | Data to be generated | A375, HT-29 |
| Trametinib (Mekinist®) | MEK1/2 | 0.92 / 1.8 | 0.7 | HT-29 |
| Selumetinib (Koselugo®) | MEK1/2 | 14 | 11 | Colo205 |
Table 1: Comparative in vitro potency of a representative pyrazolopyridine-based ERK inhibitor against clinical MEK inhibitors. IC50 values represent the concentration required for 50% inhibition of the target kinase activity or cellular phosphorylation of ERK.
The rationale for selecting both biochemical and cellular assays is crucial. A biochemical assay isolates the inhibitor and its direct target kinase, providing a pure measure of enzymatic inhibition. However, this does not account for cell permeability, target engagement in a complex cellular milieu, or potential off-target effects. Therefore, a cellular assay measuring the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines known to be dependent on the MAPK pathway (e.g., BRAF-mutant melanoma line A375 or colorectal cancer line HT-29) provides a more physiologically relevant measure of a compound's potency.
Experimental Workflow: From Bench to Cell
To ensure data integrity and reproducibility, a standardized experimental workflow is paramount. The following diagram and protocols outline the key steps in generating the comparative data presented above.
Caption: High-level workflow for inhibitor benchmarking.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical IC50 of an inhibitor.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human ERK2 kinase and a fluorescently labeled ATP competitive tracer in the assay buffer.
-
Compound Dilution : Prepare a serial dilution of the test compound (e.g., 1H-Pyrazolo[4,3-b]pyridine derivative) and control inhibitors (e.g., Trametinib as a negative control for direct ERK binding) in DMSO, followed by dilution in assay buffer.
-
Assay Plate Preparation : Add the diluted compounds to a low-volume 384-well plate.
-
Kinase/Tracer Addition : Add the ERK2/tracer mixture to all wells.
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm) following excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)
This protocol details the measurement of target engagement in a cellular context.
-
Cell Culture : Culture A375 or HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Serum Starvation : To reduce basal pathway activation, serum-starve the cells for 12-24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and controls for 1-2 hours.
-
Stimulation : Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 100 nM PMA) for 10-15 minutes to induce robust ERK phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 (as a loading control). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis : Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against inhibitor concentration to determine the cellular IC50.
Selectivity Profiling: A Critical Step for Mitigating Off-Target Effects
A potent inhibitor is of little clinical value if it is not selective for its intended target. Off-target kinase inhibition can lead to unforeseen toxicities. Therefore, profiling the investigational compound against a panel of kinases is a critical step.
| Kinase Target | 1H-Pyrazolo[4,3-b]pyridine Derivative (% Inhibition @ 1 µM) | Trametinib (% Inhibition @ 1 µM) | Selumetinib (% Inhibition @ 1 µM) |
| ERK2 | Data to be generated | <10% | <10% |
| MEK1 | Data to be generated | >95% | >95% |
| CDK2 | Data to be generated | Data available in literature | Data available in literature |
| JAK2 | Data to be generated | Data available in literature | Data available in literature |
| GSK3B | Data to be generated | Data available in literature | Data available in literature |
| p38α | Data to be generated | Data available in literature | Data available in literature |
Table 2: Representative kinase selectivity panel. Data for the investigational compound would be generated, while data for clinical inhibitors is often publicly available or can be obtained through profiling services.
The choice of kinases for the selectivity panel should be strategic. It should include kinases from the same family as the primary target (e.g., other MAP kinases like p38α), as well as kinases from different families that are known to be involved in common toxicity pathways (e.g., CDK2 for cell cycle effects, JAK2 for myelosuppression).
Caption: On-target vs. potential off-target pathways.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical benchmarking of a novel 1H-Pyrazolo[4,3-b]pyridine-based kinase inhibitor. By systematically comparing its in vitro potency, cellular activity, and selectivity against established clinical benchmarks, researchers can make informed decisions about its therapeutic potential. The detailed protocols and underlying rationale are intended to ensure the generation of high-quality, reproducible data.
Future work should expand upon this initial characterization to include in vivo efficacy studies in relevant xenograft models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and a more extensive safety assessment. This comprehensive approach is essential for the successful translation of a promising chemical entity from the laboratory to the clinic.
References
A Comparative Guide to the Definitive Structural Elucidation of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
For researchers in medicinal chemistry and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. The heterocyclic scaffold of pyrazolopyridines, including 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile, represents a class of compounds with significant interest due to their structural similarity to purine bases and their wide range of biological activities. Ambiguity in structure, such as identifying the correct tautomer or regioisomer, can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of novel small molecules, focusing on Single-Crystal X-ray Diffraction (SCXRD) as the definitive "gold standard." We will explore the causality behind the experimental workflow, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide the supporting data and protocols necessary for a self-validating approach to structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is an unparalleled analytical technique that provides precise and unambiguous information about the internal lattice of crystalline substances, including bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms. It is considered the definitive method because it produces a direct, high-resolution image of the electron density within the molecule, leaving no room for interpretation regarding connectivity or stereochemistry.
The Experimental Workflow: From Powder to Publication
The journey from a newly synthesized powder to a publishable crystal structure is a multi-step process where each stage is critical for success. The process is not merely a sequence of steps but a logical progression designed to isolate, measure, and validate a molecule's precise atomic arrangement.
Detailed Experimental Protocol: SCXRD Analysis
Part A: Crystal Growth – The Critical Bottleneck
The most challenging step in SCXRD is often growing a single, well-ordered crystal of sufficient size and quality. This process relies on creating a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.
Objective: To produce a single crystal (typically 0.1-0.3 mm) free of cracks and defects.
Methodology:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents. An ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Primary Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small vial. Cover the vial with a cap containing a pinhole or with parafilm punctured by a needle. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The slow increase in concentration is the driving force for crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container (e.g., a 1 mL vial). Place this vial inside a larger, sealed container (e.g., a 20 mL jar) that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: Create a saturated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface. Crystals will slowly form at this interface as the solvents diffuse into one another.
-
| Solvent Class | Examples | Boiling Point (°C) | Notes |
| Polar Protic | Ethanol, Methanol, Water | 78, 65, 100 | Good for compounds with H-bond donors/acceptors. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF | 56, 82, 77, 153 | Versatile solvents. DMF is a "last resort" due to its high boiling point and solvency power. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | 69, 111, 40 | Used for nonpolar compounds or as anti-solvents in layering/diffusion techniques. |
Part B: Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is analyzed on a diffractometer to generate the raw data needed to solve its structure.
Methodology:
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays (commonly from a Mo or Cu source) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.
-
Structure Solution & Refinement: Specialized software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial electron density map. An atomic model of this compound is then built into this map. This model is then refined using a least-squares method, which adjusts atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.
Part C: Data Validation – The Self-Validating System
The final step is a critical quality check to ensure the structural model is accurate and reliable. This is often done using automated tools like the IUCr's checkCIF service.
| Metric | Typical Value (Good Quality) | Significance |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. Lower values are better and indicate more precise atomic positions. |
| R-factor (Rwork) | < 5% | Indicates the agreement between the observed diffraction data and the data calculated from the final structural model. Lower is better. |
| Rfree | < 6-7% | Calculated from a small subset (5-10%) of reflections not used in refinement. It serves as a cross-validation to prevent overfitting of the data. The difference between Rfree and Rwork should be small. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1, indicating that the model is a good fit for the data. |
| Data Completeness | > 95% | The percentage of all possible unique reflections that were measured. High completeness is crucial for a reliable structure. |
Comparative Analysis with Alternative Techniques
While SCXRD is definitive, other techniques provide valuable, often complementary, information. Understanding their strengths and limitations is key to a comprehensive analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the connectivity of atoms in a molecule. For a compound like this compound, ¹H and ¹³C NMR are essential for confirming the presence of the correct carbon-hydrogen framework. 2D NMR techniques (like COSY, HSQC, and HMBC) can establish through-bond connectivities.
-
Strengths vs. SCXRD:
-
Solution-State Analysis: NMR provides data on the molecule in solution, which can be more representative of its state in biological systems.
-
Dynamic Information: It can reveal information about conformational flexibility and dynamics, which are averaged out in a static crystal structure.
-
No Crystallization Required: It is invaluable when a compound fails to crystallize.
-
-
Limitations vs. SCXRD:
-
Ambiguity: While NMR can strongly suggest a particular isomer or tautomer, it relies on interpreting correlations and chemical shifts, which can sometimes be ambiguous without a definitive reference.
-
Averaged Structure: The resulting structure is an average of all conformations present in solution, not a single, precise snapshot.
-
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Introduction
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound featuring both a pyrazolopyridine core and a nitrile functional group. Such molecules are of significant interest to medicinal chemists and drug development professionals, often serving as key building blocks in the synthesis of novel therapeutic agents, including potent kinase inhibitors.[1][2] Given its chemical structure and reactive potential, the responsible handling and disposal of this compound are not merely procedural formalities but are critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, grounding the protocol in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance. The primary risks are associated with its toxicity and irritant properties.[3]
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The known classifications for this compound are summarized below.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: Synthesized from available safety data for this compound and its parent structures.[3][4]
1.2. Chemical Reactivity Risks
The nitrile functional group (–C≡N) warrants special consideration. Nitriles can undergo hydrolysis under strongly acidic or basic conditions to form carboxylic acids or amides.[5] More critically, they can react with strong oxidizing agents or strong acids, potentially leading to vigorous reactions or the release of toxic gases.[6] Therefore, segregation from incompatible waste streams is a primary safety directive.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling and preparation for disposal of this compound, particularly outside of a sealed container, must be conducted within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted, minimizing inhalation exposure.[7]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[9]
-
Body Protection : A flame-resistant lab coat, fully fastened.
-
Respiratory Protection : Generally not required when working within a functional fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]
-
Part 3: The Disposal Protocol: A Step-by-Step Guide
Disposal of this compound must be managed through your institution's hazardous waste program. It is classified as hazardous chemical waste and must never be disposed of in regular trash or down the sewer.[10][11]
3.1. Waste Characterization and Segregation
This compound is an organic, nitrogen-containing solid. It must be segregated from other waste types to prevent dangerous reactions.
Do NOT Mix With:
The guiding principle is to keep solid and liquid waste separate and to avoid combining incompatible chemical families in the same waste container.[13]
3.2. Containerization
-
Select a Proper Container : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for solid waste.[12][13] The container must be in good condition, free of cracks or deterioration.[10]
-
Affix a Hazardous Waste Label : As soon as you designate a container for waste, it must be labeled. The label must be filled out clearly and completely.[14]
3.3. Waste Accumulation and Labeling
-
Transferring Solid Waste : Carefully transfer the solid this compound into the designated, pre-labeled hazardous waste container inside a fume hood. Use a dedicated spatula or scoop.
-
Decontaminating Empty Containers : An "empty" container that once held this compound is not considered regular trash until it is properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[11] The resulting rinseate is also considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid waste.[11]
-
Completing the Label : The hazardous waste label must include:
3.4. Temporary Storage in a Satellite Accumulation Area (SAA)
Your laboratory must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12]
-
Store the sealed waste container in your lab's SAA.
-
Ensure secondary containment (such as a spill tray) is used.[10]
-
The container must remain closed except when actively adding waste.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]
3.5. Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. Do not transport hazardous waste yourself.[11] Trained EHS personnel will handle the transport and final disposal in accordance with federal and state regulations.[15]
Part 4: Emergency Procedures
-
Spill : For a small spill of solid material within a fume hood, carefully sweep it up with a dedicated brush and dustpan and place it in the hazardous waste container. Decontaminate the area with a suitable solvent. For larger spills, evacuate the area and contact EHS immediately.
-
Exposure :
-
Skin : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8]
-
Inhalation : Move the affected person to fresh air.[8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[9]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Part 5: Regulatory Framework
The entire lifecycle of a hazardous chemical, from creation to disposal ("cradle-to-grave"), is regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Your institution's hazardous waste program is designed to ensure compliance with these complex regulations. Adherence to the procedures outlined in this guide is essential for maintaining a safe and compliant research environment.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
